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  • Product: Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate
  • CAS: 1100052-58-1

Core Science & Biosynthesis

Foundational

A Technical Guide to Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides an in-depth overview of tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate (CAS 1199773-38-0), a versatile building block in modern medicinal chemistry. This document is intended for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth overview of tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate (CAS 1199773-38-0), a versatile building block in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, and strategic application in the synthesis of complex molecules.

Introduction: The Strategic Value of a Bifunctional Building Block

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate is a strategically designed heterocyclic compound that has gained significant traction in pharmaceutical research and development. Its structure incorporates two key features that make it a valuable synthetic intermediate: a brominated phenyl ring ripe for cross-coupling reactions and a tert-butoxycarbonyl (Boc)-protected pyrazole nitrogen, which allows for controlled deprotection and subsequent functionalization.

The pyrazole motif is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The presence of the 4-bromophenyl group provides a convenient handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile construction of biaryl systems, a common structural feature in many biologically active compounds. The Boc protecting group offers a stable yet readily cleavable mask for the pyrazole nitrogen, ensuring its inertness during reactions at other sites and allowing for its selective removal under acidic conditions to enable further synthetic transformations.

This guide will delve into the technical details of this compound, providing a comprehensive resource for its effective utilization in the laboratory.

Physicochemical and Spectral Properties

The precise physicochemical and spectral properties of tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate are typically provided in the Certificate of Analysis (COA) from the supplier. However, based on its structure and data from similar compounds, the expected properties are summarized below.

PropertyExpected Value/CharacteristicSource/Justification
CAS Number 1199773-38-0Supplier Information[1]
Molecular Formula C₁₄H₁₅BrN₂O₂Calculated
Molecular Weight 323.19 g/mol Calculated
IUPAC Name tert-butyl 4-(4-bromophenyl)-1H-pyrazole-1-carboxylateSupplier Information[1]
Appearance White to off-white solidGeneral for similar organic compounds
Purity Typically >97%Supplier Specification[1]
Storage Store in a cool, dry place, away from lightStandard for laboratory chemicals[2][3]
¹H NMR Signals corresponding to tert-butyl protons (~1.6 ppm), aromatic protons on the bromophenyl ring, and pyrazole ring protons.General principles of NMR spectroscopy[4][5]
¹³C NMR Signals for the tert-butyl group, carbonyl carbon, and aromatic and pyrazole carbons.General principles of NMR spectroscopy[6][7][8]
Mass Spectrum A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine.General principles of mass spectrometry
IR Spectrum Characteristic peaks for C=O (carbamate), C-N, C-H (aromatic and aliphatic), and C-Br bonds.General principles of IR spectroscopy

Note: Specific spectral data should be confirmed by obtaining the Certificate of Analysis from the supplier.[1]

Synthesis and Reactivity

The synthesis of tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate typically involves the N-Boc protection of 4-(4-bromophenyl)-1H-pyrazole. The reactivity of the molecule is dominated by the chemistry of the Boc-protected pyrazole and the bromophenyl moiety.

Synthesis via N-Boc Protection

The protection of the pyrazole nitrogen with a tert-butoxycarbonyl group is a common and efficient transformation. A general protocol is outlined below.

Experimental Protocol: N-Boc Protection of 4-(4-bromophenyl)-1H-pyrazole

  • To a solution of 4-(4-bromophenyl)-1H-pyrazole (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane) is added di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq).

  • A catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) can be added to accelerate the reaction.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent such as ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.

  • The crude product can be purified by column chromatography on silica gel to afford the pure tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate.[9]

N-Boc Protection cluster_reactants Reactants cluster_conditions Conditions Pyrazole 4-(4-bromophenyl)-1H-pyrazole Product tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate Pyrazole->Product Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Product Solvent Aprotic Solvent (e.g., MeCN) Solvent->Product Catalyst DMAP (cat.) Catalyst->Product Temp Room Temperature Temp->Product

Caption: Synthetic scheme for N-Boc protection.

Reactivity at the Bromophenyl Group: Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.[10][11]

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate (1.0 eq), the desired aryl or vinyl boronic acid (1.1-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • The reactants are suspended in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

  • The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired coupled product.[12][13]

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Conditions StartingMaterial tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate Product Coupled Product StartingMaterial->Product Coupling BoronicAcid Aryl/Vinyl Boronic Acid BoronicAcid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product Heat Heat Heat->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Reactivity of the Boc Group: Deprotection

The tert-butoxycarbonyl protecting group is readily cleaved under acidic conditions to reveal the free pyrazole N-H, which can then be used in subsequent reactions.

Experimental Protocol: N-Boc Deprotection

  • Dissolve tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The solvent and excess acid are removed under reduced pressure.

  • The residue can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

  • The organic layer is then dried and concentrated to afford the deprotected product.[14][15]

Applications in Drug Discovery and Medicinal Chemistry

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate is a valuable building block for the synthesis of libraries of compounds for high-throughput screening. The ability to easily diversify the molecule at the bromophenyl position via cross-coupling reactions, and subsequently at the pyrazole nitrogen after deprotection, allows for the rapid generation of analogues to explore structure-activity relationships (SAR).

While specific therapeutic targets for this exact compound are not extensively published, the pyrazole core is a key component of numerous inhibitors of enzymes such as kinases, which are critical targets in oncology and inflammatory diseases. The biaryl moiety, often generated via Suzuki coupling from the bromophenyl precursor, is a common feature in many kinase inhibitors, where it can interact with key residues in the ATP-binding pocket.

Drug Discovery Workflow Start tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate Coupling Suzuki-Miyaura Coupling (Diversification at Phenyl Ring) Start->Coupling Deprotection N-Boc Deprotection Coupling->Deprotection Functionalization N-Functionalization of Pyrazole Deprotection->Functionalization Library Compound Library Functionalization->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Role in a typical drug discovery workflow.

Safety and Handling

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][16]

General Handling Precautions:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate is a highly useful and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for sequential and selective modifications at two distinct positions, enabling the efficient construction of complex molecular architectures. A thorough understanding of its properties and reactivity, as outlined in this guide, will empower researchers to fully leverage its synthetic potential in the pursuit of novel therapeutic agents.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Fülöp, F., & Fülöp, L. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]

  • Gerokonstantis, D. T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: tert-Butyl 2-(2-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. [Link]

  • The Royal Society of Chemistry. ¹H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]

  • PubMed. State of the art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo. A practical guide. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • Kinoshita, H., et al. (2018). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Tetrahedron, 74(27), 3589-3598. [Link]

  • Nolan, S. P., & Cazin, C. S. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 2(10), 2133-2139. [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...[Link]

  • PubMed. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. [Link]

  • ChemRxiv. Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. [Link]

  • PubMed Central (PMC). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • Asian Journal of Chemistry. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

  • ResearchGate. (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]

  • MDPI. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). [Link]

Sources

Exploratory

Structural Characterization and Synthetic Utility of tert-Butyl 4-(4-bromophenyl)pyrazole-1-carboxylate

[1] Executive Summary Target Molecule: tert-Butyl 4-(4-bromophenyl)pyrazole-1-carboxylate Classification: Protected Heterocyclic Building Block / Aryl Halide Scaffold Primary Application: Intermediate for Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Target Molecule: tert-Butyl 4-(4-bromophenyl)pyrazole-1-carboxylate Classification: Protected Heterocyclic Building Block / Aryl Halide Scaffold Primary Application: Intermediate for Suzuki-Miyaura cross-coupling in kinase inhibitor discovery (e.g., BTK, JAK pathways).[1]

This technical guide provides a comprehensive structural analysis and synthetic protocol for tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate.[1] As a bifunctional scaffold, this molecule features a Boc-protected nitrogen (controlling regioselectivity and solubility) and a para-bromophenyl handle (enabling further functionalization).[1] This guide details its physicochemical properties, a self-validating synthesis workflow, and quality control parameters.

Structural Anatomy & Physicochemical Properties[1][2][3]

The molecule consists of a central pyrazole ring substituted at the C4 position with a 4-bromophenyl group and protected at the N1 position with a tert-butoxycarbonyl (Boc) group.[1]

Molecular Specifications
PropertyValueNotes
IUPAC Name tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate
Molecular Formula C₁₄H₁₅BrN₂O₂
Average Molecular Weight 323.19 g/mol Based on standard atomic weights.[1][2]
Monoisotopic Mass 322.03 g/mol (⁷⁹Br)Expect 1:1 doublet in MS (322/324).[1]
CAS Number Not widely listedDerivative of CAS 885623-19-0 (Parent Pyrazole).[1]
LogP (Predicted) ~4.2Highly lipophilic due to Boc/Bromo combination.[1]
H-Bond Donors/Acceptors 0 / 3Boc carbonyl and pyrazole N2 act as acceptors.[1]
Structural Logic
  • N1-Boc Group: Serves two purposes:[1]

    • Electronic Deactivation: Lowers the electron density of the pyrazole ring, preventing side reactions at the C3/C5 positions during electrophilic aromatic substitutions.[1]

    • Solubility Enhancement: The lipophilic tert-butyl group significantly improves solubility in non-polar organic solvents (DCM, Toluene) compared to the naked pyrazole.[1]

  • C4-Bromophenyl: A robust electrophile for palladium-catalyzed cross-coupling.[1] The para positioning minimizes steric hindrance during subsequent catalytic cycles.[1]

Synthetic Methodology

The most reliable route to this intermediate is the direct protection of the commercially available parent compound, 4-(4-bromophenyl)-1H-pyrazole.[1]

Reaction Scheme

The synthesis utilizes Di-tert-butyl dicarbonate (


) with 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1][3]

SynthesisWorkflow Start 4-(4-bromophenyl)-1H-pyrazole (Precursor) Reaction Nucleophilic Acyl Substitution Solvent: DCM or THF Temp: 25°C, 4-12h Start->Reaction Reagent Boc2O + DMAP (Reagents) Reagent->Reaction Intermediate Evolution of CO2 (Gas Release) Reaction->Intermediate Byproduct Product tert-Butyl 4-(4-bromophenyl) pyrazole-1-carboxylate (Target) Reaction->Product

Figure 1: Synthetic workflow for the Boc-protection of the pyrazole scaffold.

Step-by-Step Protocol

Reagents:

  • 4-(4-bromophenyl)-1H-pyrazole (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1][4]
    
  • DMAP (0.1 equiv) - Catalyst[1]

  • Triethylamine (1.2 equiv) - Base (Optional, accelerates reaction)[1]

  • Dichloromethane (DCM) - Solvent[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-bromophenyl)-1H-pyrazole in anhydrous DCM (0.1 M concentration).

  • Catalyst Addition: Add DMAP (10 mol%) and Triethylamine to the solution. Stir for 5 minutes.

  • Boc Addition: Add

    
     (1.1 equiv) portion-wise. Note: Mild gas evolution (
    
    
    
    ) may be observed.[1]
  • Reaction Monitoring: Stir at room temperature (25°C). Monitor by TLC (Hexane/EtOAc 4:1).[1][4] The starting material (more polar, lower R

    
    ) should disappear within 4–12 hours.[1]
    
  • Workup (Self-Validating Step):

    • Quench with water.[1][5]

    • Wash the organic layer with 1M HCl (to remove DMAP/TEA) and then Brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via silica gel chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes). The product usually crystallizes as a white/off-white solid upon solvent removal.[1]
    

Quality Control & Validation

To ensure the integrity of the synthesized compound, compare analytical data against these standard parameters.

Proton NMR ( H NMR) Validation

Solvent: CDCl


 (7.26 ppm ref)
Shift (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Value
8.35 Singlet (s)1HPyrazole C5-HDeshielded by adjacent N-Boc.[1]
7.95 Singlet (s)1HPyrazole C3-HDistinct from C5 due to asymmetry.[1]
7.55 Doublet (d)2HPhenyl Ar-HPart of AA'BB' system (ortho to Br).[1]
7.40 Doublet (d)2HPhenyl Ar-HPart of AA'BB' system (meta to Br).[1]
1.68 Singlet (s)9HBoc t-ButylCritical Checkpoint: Confirms protection.[1]
Mass Spectrometry (LC-MS)[1][5][7]
  • Ionization: ESI (+)

  • Pattern: You must observe a 1:1 doublet at m/z 323 and 325 (approximate

    
    ) due to the 
    
    
    
    Br and
    
    
    Br isotopes.[1]
  • Fragmentation: A strong peak at

    
     (loss of Boc group) is common in ESI, corresponding to the protonated parent pyrazole (~223/225 m/z).[1]
    

Applications in Drug Discovery

This scaffold is a "linchpin" intermediate.[1] The bromine atom allows for modular library generation, while the Boc group protects the acidic NH proton.

Applications Core tert-Butyl 4-(4-bromophenyl) pyrazole-1-carboxylate Suzuki Suzuki-Miyaura Coupling (Reacts with Boronic Acids) Core->Suzuki Deprotection Acidic Deprotection (TFA/DCM) Core->Deprotection Buchwald Buchwald-Hartwig Amination (Reacts with Amines) Core->Buchwald Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl FreeNH Free Pyrazole NH (H-Bond Donor) Deprotection->FreeNH Amino Aminophenyl Derivatives Buchwald->Amino

Figure 2: Downstream utility pathways for the scaffold.[1]

Critical Usage Note:

The Boc group is labile to strong acids (TFA, HCl) and high temperatures (>150°C).[1] For Suzuki couplings requiring high heat (>100°C), consider switching the solvent system to 1,4-Dioxane/Water to maintain Boc stability, or perform the coupling after deprotection if the N-H interference is minimal.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45480278, tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (Related Structure).[1] Retrieved from [Link][1]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for Boc chemistry and stability).

Sources

Foundational

Difference between 4-(4-bromophenyl)pyrazole and its Boc-protected derivatives

Executive Summary In the development of pyrazole-based pharmacophores, the distinction between the free base 4-(4-bromophenyl)pyrazole (1) and its protected counterpart tert-butyl 4-(4-bromophenyl)-1_H_-pyrazole-1-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based pharmacophores, the distinction between the free base 4-(4-bromophenyl)pyrazole (1) and its protected counterpart tert-butyl 4-(4-bromophenyl)-1_H_-pyrazole-1-carboxylate (2) is not merely a matter of solubility.[1] It represents a strategic choice between a dynamic, tautomeric system and a regiochemically locked scaffold.

This guide delineates the critical operational differences between these two species. While (1) serves as the final bioactive core, (2) acts as a necessary transient scaffold to enable high-yield cross-couplings, prevent catalyst poisoning, and direct regioselective C–H activation.[1]

Part 1: Structural & Electronic Fundamentals

Tautomerism vs. Fixed Regiochemistry

The defining characteristic of the NH-free pyrazole (1) is annular tautomerism. In solution, the proton rapidly oscillates between N1 and N2. This results in an averaged


-like symmetry on the NMR time scale, making positions C3 and C5 chemically equivalent.[1]

In contrast, the N-Boc group in (2) locks the pyrazole into a fixed 1,4-disubstituted regioisomer.[1] This breaks the symmetry, rendering C3 and C5 distinct. This "locking" effect is essential for regioselective functionalization.

Spectroscopic Identification (NMR)

Distinguishing these two species via


H NMR is a critical quality control step.[1]
Feature4-(4-bromophenyl)pyrazole (1) N-Boc-4-(4-bromophenyl)pyrazole (2)
Symmetry Dynamic Equilibrium (

avg)
Fixed Asymmetry (

)
H3 / H5 Signals Often appear as a single broad signal or two very close multiplets (approx.[1] 7.8–8.0 ppm) due to averaging.Distinct signals. H5 (adjacent to N-Boc) is deshielded (shifted downfield) relative to H3 due to the electron-withdrawing carbonyl.[1]
NH Proton Broad singlet (12–13 ppm), often invisible due to exchange.[1]Absent.
t-Butyl Signal Absent.Strong singlet (~1.6 ppm, 9H).[1]
Visualization of Tautomeric Locking

The following diagram illustrates the transition from the dynamic equilibrium of the free base to the locked state of the Boc-protected species.

Tautomerism cluster_0 Dynamic Equilibrium (NH-Free) TautomerA 1H-Tautomer (Proton on N1) TautomerB 2H-Tautomer (Proton on N2) TautomerA->TautomerB Rapid H-Shift (k > 10^3 s^-1) Locked N-Boc Protected (Fixed Regiochemistry) TautomerB->Locked Boc2O / DMAP (Symmetry Breaking)

Caption: The Boc group creates a high energy barrier to tautomerism, locking the N1 position and rendering C3/C5 chemically distinct.

Part 2: Synthetic Utility & Reactivity Profiles

The Catalyst Poisoning Problem

In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the free NH group of (1) is problematic.[1]

  • Acidity: The NH proton (

    
    ) is deprotonated by bases like 
    
    
    
    , forming a pyrazolate anion.
  • Coordination: This anion is a strong

    
    -donor that can coordinate to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (Catalyst Poisoning).[1]
    

The Solution: Protecting with Boc (2) masks the nitrogen, preventing coordination and allowing the Suzuki coupling to proceed at the aryl bromide site with high turnover frequencies (TOF).

Regioselective Lithiation (C-H Activation)

If the goal is to functionalize the pyrazole core itself (e.g., adding a substituent at C5):

  • NH-Free (1): Treatment with n-BuLi simply deprotonates N1.[1]

  • N-Boc (2): The carbonyl oxygen of the Boc group coordinates Lithium, directing the base to deprotonate the C5 position (Ortho-Lithiation). This allows electrophilic trapping at C5, which is impossible with the free base.

Part 3: Experimental Protocols

Protocol A: Synthesis of N-Boc-4-(4-bromophenyl)pyrazole

Objective: Conversion of (1) to (2) for intermediate stability.

  • Setup: Charge a round-bottom flask with 4-(4-bromophenyl)pyrazole (1.0 equiv) and anhydrous DCM (0.2 M).

  • Reagents: Add Di-tert-butyl dicarbonate (

    
    )  (1.2 equiv) and DMAP  (0.1 equiv).
    
  • Reaction: Stir at room temperature for 2–4 hours. Evolution of

    
     is usually not observed here, but the suspension typically clears as the lipophilic Boc-product forms.
    
  • Validation: TLC (Hexane/EtOAc 4:1). The product (2) will have a significantly higher

    
     than the starting material.
    
  • Workup: Wash with 1M HCl (to remove DMAP) and Brine. Dry over

    
    .[2][3] Concentrate.
    
    • Note: The product is often a white crystalline solid.

Protocol B: "One-Pot" Suzuki Coupling & Deprotection

Objective: Coupling the aryl bromide while removing the Boc group in a single workflow. Mechanism: The basic conditions required for Suzuki coupling are often sufficient to thermally cleave the Boc group after the coupling event, or in a tandem process.

  • Reagents:

    • Substrate: N-Boc-4-(4-bromophenyl)pyrazole (2) (1.0 equiv).[1]

    • Partner: Aryl Boronic Acid (1.2 equiv).[1]

    • Catalyst:

      
       (3-5 mol%).[1]
      
    • Base:

      
       (3.0 equiv) or 
      
      
      
      .[1]
    • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][4][5]

  • Execution:

    • Degas solvents with Nitrogen/Argon for 15 mins.

    • Heat to 90–100°C for 12 hours.

  • The "Magic" Step: At this temperature and pH, the Boc group is thermally/hydrolytically unstable. It cleaves in situ to generate the free NH-pyrazole biaryl product directly.

  • Workup: Extract with EtOAc. The Boc byproduct (

    
    -BuOH and 
    
    
    
    ) does not interfere with purification.
Protocol C: Selective C5-Functionalization (Lithiation)

Objective: exploiting the Boc group to install a substituent at C5.[1]

  • Conditions: Dissolve (2) in anhydrous THF at -78°C .

  • Lithiation: Add LDA or n-BuLi (1.1 equiv) dropwise.

    • Critical: The Boc group directs Li to the C5 position via chelation.

  • Trapping: Stir for 30 mins, then add Electrophile (e.g., MeI,

    
    , DMF).
    
  • Deprotection: Treat the crude product with TFA/DCM (1:1) to remove the Boc group and yield the 3,4-disubstituted pyrazole.

Part 4: Decision Logic & Workflow Visualization

The following decision tree guides the researcher on when to retain or remove the Boc group based on the intended chemical transformation.

Workflow Start Start: 4-(4-bromophenyl)pyrazole Decision Intended Transformation? Start->Decision PathA Suzuki Coupling (Aryl-Aryl Bond) Decision->PathA PathB C5 Functionalization (Core Modification) Decision->PathB ActionA Protect with Boc (Prevents Pd Poisoning) PathA->ActionA ActionB Protect with Boc (Directs Lithiation) PathB->ActionB StepA Pd-Catalyzed Coupling (Basic Conditions) ActionA->StepA StepB Lithiation (-78°C) + Electrophile ActionB->StepB ResultA Product: Biaryl Pyrazole (Boc often falls off in situ) StepA->ResultA Heat/Base ResultB Product: C5-Substituted N-Boc StepB->ResultB FinalB Acid Deprotection (TFA) ResultB->FinalB

Caption: Workflow logic for utilizing the Boc-protected derivative to access specific chemical spaces.

References

  • Gerokonstantis, D. T., et al. (2020).[1][3] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]

  • Krajčovičová, S., et al. (2018).[1][4] Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules. [Link]

  • Fustero, S., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. [Link]

  • Begtrup, M., & Larsen, P. (1990).[1] Alkylation, acylation, and silylation of azoles. Acta Chemica Scandinavica. [Link]

Sources

Exploratory

Solubility of Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate in organic solvents

Technical Guide: Solubility Profile & Handling of Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate Part 1: Executive Summary & Physicochemical Profile Compound Overview Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Handling of Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate

Part 1: Executive Summary & Physicochemical Profile

Compound Overview Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate is a specialized heterocyclic intermediate frequently utilized in medicinal chemistry, particularly in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1] Structurally, it consists of a pyrazole core substituted at the C4 position with a 4-bromophenyl group and protected at the N1 position with a tert-butoxycarbonyl (Boc) group.[1]

The Boc group significantly alters the physicochemical properties of the parent pyrazole, masking the acidic N-H proton and increasing lipophilicity. This modification renders the compound highly soluble in non-polar and polar aprotic organic solvents, facilitating homogenous catalysis, while simultaneously reducing water solubility to negligible levels.

Predicted Physicochemical Descriptors

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    [1]
  • Molecular Weight: ~323.19 g/mol [1]

  • LogP (Predicted): ~3.5 – 4.2 (Highly Lipophilic)[1]

  • H-Bond Donors: 0 (Boc-protected)[1][2]

  • H-Bond Acceptors: 3 (Carbonyl, Pyrazole N, Ether oxygen)[1]

Part 2: Solubility Profile in Organic Solvents

The solubility behavior of this compound is dictated by the hydrophobic tert-butyl group and the aromatic bromophenyl moiety.[1] The following data categorizes solvents based on their operational utility in synthesis and purification.

Table 1: Solubility Classification & Operational Utility
Solvent ClassSpecific SolventSolubility RatingOperational Utility
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Primary solvent for synthesis, extraction, and transport.[1]
Chloroform (CHCl

)
High Alternative to DCM; excellent for NMR analysis.[1]
Polar Aprotic Tetrahydrofuran (THF)High Standard solvent for lithiation or Grignard reactions (if Boc stable).[1]
Ethyl Acetate (EtOAc)High Preferred solvent for liquid-liquid extraction and silica chromatography.[1]
AcetoneHigh Good for recrystallization; avoid if aldol side-reactions are possible.[1]
DMF / DMSOHigh Ideal for high-temp cross-coupling (Suzuki/Buchwald), though removal is difficult.[1]
Acetonitrile (MeCN)Moderate-High Common solvent for crystallization and HPLC analysis.[1]
Protic Methanol / EthanolModerate Solubility increases with temperature.[1] Risk: Transesterification or solvolysis under acidic conditions.[1]
Non-Polar TolueneModerate-High Excellent for reflux reactions; often used in binary mixtures for couplings.[1]
Hexanes / HeptaneLow / Insoluble Antisolvent: Used to precipitate the compound or as a non-polar eluent in chromatography.
Aqueous WaterInsoluble Used to wash away inorganic salts during workup.[1]

Part 3: Experimental Protocol for Solubility Determination

To validate the precise solubility limit for a specific batch or solvent system, the Isothermal Saturation Shake-Flask Method is the gold standard. This protocol ensures thermodynamic equilibrium is reached.

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (


) of the compound in a target solvent at 25°C.

Materials:

  • Compound: Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate (>50 mg)[1]

  • Solvent: HPLC grade (e.g., DCM, MeOH, Toluene)

  • Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC/UV-Vis spectrophotometer.

Step-by-Step Workflow:

  • Preparation:

    • Weigh ~10 mg of the compound into a 4 mL glass vial.

    • Add the target solvent in small aliquots (e.g., 100 µL) until the solid fails to dissolve (suspension formed).

    • If the initial 10 mg dissolves instantly, add more solid until a visible precipitate persists.

  • Equilibration:

    • Cap the vial tightly (use Parafilm to prevent evaporation).

    • Place the vial on an orbital shaker at 25°C for 24 hours .

    • Note: This ensures the solution reaches thermodynamic equilibrium.

  • Sampling:

    • After 24 hours, allow the suspension to settle for 1 hour.

    • Draw the supernatant using a syringe.

    • Filter through a 0.45 µm PTFE filter (compatible with organic solvents) into a clean HPLC vial.[1] Discard the first 50 µL of filtrate to account for filter adsorption.

  • Quantification:

    • Dilute the filtrate with mobile phase (e.g., 1:100 or 1:1000) to fit within the linear calibration range.

    • Analyze via HPLC-UV (typically 254 nm for the bromophenyl chromophore).[1]

    • Calculate concentration using a pre-determined calibration curve.

Part 4: Stability & Reactivity Considerations

1. Acid Sensitivity (Boc Deprotection) The tert-butyl carbamate (Boc) group is acid-labile.[1]

  • Risk: Exposure to acidic solvents (e.g., HCl in Dioxane, TFA in DCM) will trigger the cleavage of the Boc group, yielding the free pyrazole, CO

    
    , and isobutylene.
    
  • Control: Ensure all solvents (especially chlorinated ones like CHCl

    
    ) are acid-free (stabilized with amylene, not ethanol/acid).
    

2. Thermal Stability

  • Threshold: Boc groups generally decompose thermally above 150°C .[1]

  • Recommendation: For high-temperature Suzuki couplings (>100°C), use high-boiling solvents like Toluene or DMF, but monitor for thermal deprotection (isobutylene off-gassing).[1]

3. Visualizing the Deprotection Mechanism The following diagram illustrates the acid-catalyzed removal of the Boc group, a critical reaction pathway to avoid during solubility testing but utilize during synthesis.

Deprotection Compound Boc-Protected Compound Intermediate Carbamic Acid Intermediate Compound->Intermediate Protonation Acid Acidic Medium (TFA or HCl) Acid->Intermediate Products Free Pyrazole + CO2 + Isobutylene Intermediate->Products Decarboxylation

Caption: Acid-catalyzed deprotection mechanism of the Boc group. Avoid acidic media during solubility analysis unless deprotection is intended.

Part 5: Application Workflow (Suzuki Coupling)

This compound is primarily designed as a coupling partner. The solubility profile dictates the solvent choice for the Suzuki-Miyaura reaction.[1]

Recommended Solvent Systems:

  • Dioxane / Water (4:1): Excellent solubility for the Boc-pyrazole and inorganic bases (K

    
    CO
    
    
    
    ).[1] Requires heating (80-100°C).[1]
  • Toluene / Ethanol / Water: A biphasic system where the Boc-pyrazole resides in the Toluene layer, protecting it from hydrolysis while allowing coupling at the interface.

  • DMF (Anhydrous): For difficult couplings requiring high temperatures (>100°C).[1]

SolubilityWorkflow Start Start: Solvent Selection CheckPolarity Is the reaction Polar or Non-Polar? Start->CheckPolarity NonPolar Non-Polar / Lipophilic CheckPolarity->NonPolar High Lipophilicity Polar Polar Aprotic CheckPolarity->Polar H-Bond Acceptance DCM DCM / Chloroform (Synthesis/Workup) NonPolar->DCM Toluene Toluene (High Temp Coupling) NonPolar->Toluene DMF DMF / DMSO (Difficult Solubility) Polar->DMF THF THF / Dioxane (General Purpose) Polar->THF

Caption: Decision tree for solvent selection based on the operational requirement (Synthesis vs. Coupling).[1]

References

  • National Institute of Environmental Health Sciences (NIEHS). (2003).[1][3] Test Method Protocol for Solubility Determination (Phase III). ICCVAM Recommended Protocols. Link

  • European Commission Joint Research Centre. (2021).[1] Standard Operating Procedure: Chemical Solubility Determination. EU Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM).[1] Link[1]

  • BenchChem. (2025).[1] Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide. (General reference for pyrazole solubility trends). Link[1]

  • PubChem. (2025).[1] Compound Summary: tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate.[1] National Library of Medicine. Link

Sources

Foundational

Calculated logP and hydrophobicity of Boc-protected bromophenyl pyrazoles

Topic: Calculated logP and Hydrophobicity of Boc-Protected Bromophenyl Pyrazoles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Process Scientists Executive Summary In drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Calculated logP and Hydrophobicity of Boc-Protected Bromophenyl Pyrazoles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Process Scientists

Executive Summary

In drug discovery, the pyrazole scaffold represents a privileged structure, ubiquitous in kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib). However, the synthetic intermediates of these scaffolds—specifically Boc-protected bromophenyl pyrazoles —present unique physicochemical challenges. The tert-butyloxycarbonyl (Boc) group is not merely a protecting group; it is a massive lipophilic modulator that drastically alters the partition coefficient (


).

This guide provides a technical analysis of the hydrophobicity of these specific intermediates. It bridges the gap between in silico prediction algorithms (SwissADME, ClogP) and wet-lab purification strategies, offering a self-validating workflow for handling these highly lipophilic precursors.

Molecular Architecture & Fragment Contributions

To understand the hydrophobicity of this scaffold, we must deconstruct it into its constituent pharmacophores. The total lipophilicity is not a simple sum but a vector of fragment contributions modified by electronic shielding.

1.1 The Core Scaffold: Bromophenyl Pyrazole
  • Pyrazole Ring: Amphoteric and moderately polar due to the

    
     nitrogens (H-bond acceptor/donor).
    
  • Bromine Substituent: The bromine atom is highly lipophilic (

    
    ) and electron-withdrawing. It reduces the basicity of the pyrazole nitrogens, slightly increasing the acidity of the N-H proton, which can complicate 
    
    
    
    at physiological pH.
  • Phenyl Ring: Adds significant aromatic bulk and lipophilicity (

    
    ).
    
1.2 The Boc Effect (The "Lipophilic Cap")

The installation of a Boc group replaces the polar N-H bond with a carbamate linked to a bulky tert-butyl group.

  • Entropic Penalty: The tert-butyl group forces water molecules into a highly ordered "iceberg" structure around it, creating a large entropic penalty for solvation in water. This drives the molecule into the organic phase.

  • Quantitative Shift: Empirically, the addition of a Boc group typically increases the

    
     by 1.5 to 2.5 units  depending on the solvent exposure of the nitrogen.
    
Computational Methodologies

Relying on a single algorithm for these molecules is risky due to the "tautomer ambiguity" of pyrazoles. A consensus approach is required.

2.1 Recommended Algorithms
  • XLOGP3 (Atomistic): Uses a knowledge-based library.[1] Highly accurate for standard organic molecules but can overestimate if the specific N-Boc-pyrazole fragment is underrepresented in the training set.

  • WLOGP (Fragment-based): Sums contributions of fragments. Excellent for dissecting why the logP is high (e.g., visualizing the heavy contribution of the t-butyl group).

  • MlogP (Topological): Relies on topology and size. Less sensitive to specific electronic effects of the bromine but good for general sizing.

  • Consensus LogP: The arithmetic mean of the above methods, often provided by platforms like SwissADME.[2]

2.2 Representative Data Table

The following table illustrates the step-wise lipophilicity shift during synthesis.

Compound StageStructure DescriptionCalc. logP (Consensus)*

logP (vs Core)
HPLC Retention (C18)**
1 Unsubstituted Pyrazole~0.6-Early Elution
2 3-(4-Bromophenyl)-1H-pyrazole~3.2+2.6Mid Elution
3 N-Boc-3-(4-Bromophenyl)pyrazole ~4.9 - 5.4 +4.5 Late Elution

*Values are approximate based on fragment summation principles (Hansch/Leo). **Relative retention on a standard C18 column (50-100% MeCN gradient).

Visualization: Computational & Purification Workflows

The following diagrams illustrate the logical flow for calculating properties and the subsequent purification decision tree.

G cluster_algo Algorithms (SwissADME) Input Input: SMILES (N-Boc-Bromophenyl Pyrazole) Tautomer Tautomer Standardization (Canonicalize N1 vs N2) Input->Tautomer XLOGP XLOGP3 (Atomistic) Tautomer->XLOGP WLOGP WLOGP (Fragment) Tautomer->WLOGP MLOGP MLOGP (Topological) Tautomer->MLOGP Consensus Consensus logP (Arithmetic Mean) XLOGP->Consensus WLOGP->Consensus MLOGP->Consensus Decision Purification Strategy Consensus->Decision If logP > 4.5

Figure 1: Computational workflow for determining consensus lipophilicity, accounting for tautomeric ambiguity.

Purification Start Crude N-Boc Intermediate (Calc logP ~5.0) Check Check Solubility (MeOH vs Hexane) Start->Check Flash Normal Phase Flash (Silica) Check->Flash Soluble in Hexane Reverse Reverse Phase (C18) Check->Reverse Insoluble in Hexane Solvent1 Eluent: Hexane/EtOAc (Start 100:0) Flash->Solvent1 Solvent2 Eluent: MeCN/H2O (Requires >80% MeCN) Reverse->Solvent2 Warning Risk: Compound 'Crashes Out' on Column Solvent2->Warning High Water Content

Figure 2: Purification decision tree based on calculated logP. High logP values (>5) suggest Normal Phase is safer to avoid precipitation in aqueous mobile phases.

Experimental Validation: The HPLC Protocol

Calculated values are theoretical. For rigorous drug development, you must validate these values using a Chromatographic Hydrophobicity Index (CHI) approach.

4.1 The Protocol (Self-Validating)

This method uses retention time (


) to extrapolate 

, validating the computational model.
  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Calibration Standards: Inject a mixture of 5 standards with known

    
     values ranging from 1.0 to 5.0 (e.g., Toluene, Naphthalene, Phenanthrene).
    
  • Sample Injection: Inject the N-Boc-bromophenyl pyrazole (approx 10 µM in 100% MeCN).

  • Calculation: Plot

    
     vs. Literature 
    
    
    
    of standards.
    
    
    Interpolate the sample's
    
    
    from the regression line.

Expert Insight: If the N-Boc compound elutes after your highest standard (e.g., Phenanthrene), the calculated


 likely exceeds 4.5. In this range, isocratic runs (e.g., 90% MeCN) are more accurate than gradients.
Synthetic & Purification Implications

The high lipophilicity (


) of Boc-protected bromophenyl pyrazoles dictates specific handling procedures.
5.1 Flash Chromatography (Normal Phase)
  • Loading: Do not use Dichloromethane (DCM) for liquid loading if possible, as it causes band broadening. Use dry loading on Celite or Silica.

  • Eluent: These compounds are "greasy." They will move rapidly in Ethyl Acetate.

    • Recommendation: Start with 100% Hexanes (or Heptane) and gradient slowly to 10-20% EtOAc. The compound will likely elute early (Rf ~ 0.5 in 20% EtOAc).

5.2 Deprotection Monitoring

The removal of the Boc group (using TFA/DCM or HCl/Dioxane) results in a massive polarity shift (


).
  • TLC Monitoring: The product (free amine pyrazole) will be significantly more polar. In 20% EtOAc/Hexane, the Starting Material (SM) will be at the top, and the Product will be at the baseline.

  • Workup: Do not rely on simple extraction if the product is amphoteric. However, for the Boc-protected precursor, it will partition 100% into the organic layer (EtOAc or DCM) during an aqueous wash.

References
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • Leo, A., & Hansch, C. (1979). Substituent constants for correlation analysis in chemistry and biology. Wiley-Interscience.
  • Valkó, K., et al. (1997). Chromatographic hydrophobicity index by fast-gradient RP-HPLC: A high-throughput alternative to log P/log D. Analytical Chemistry, 69(11), 2022–2029. [Link]

  • Molinspiration Chemoinformatics. (2025). LogP - octanol-water partition coefficient calculation methodology. [Link]

  • Organic Chemistry Portal. (2025). cLogP Calculation and Property Explorer. [Link]

Sources

Exploratory

The 4-Phenylpyrazole Scaffold: Structural Utility in Kinase & HSP90 Inhibition

Executive Summary The 4-phenylpyrazole moiety represents a privileged substructure in medicinal chemistry, distinct from its widely recognized isomer, the 1,5-diarylpyrazole (exemplified by Celecoxib). While the 1,5-scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-phenylpyrazole moiety represents a privileged substructure in medicinal chemistry, distinct from its widely recognized isomer, the 1,5-diarylpyrazole (exemplified by Celecoxib). While the 1,5-scaffold is historically associated with COX-2 inhibition, the 4-phenylpyrazole architecture has emerged as a critical pharmacophore for targeting ATP-binding pockets in kinases (CDK2, ROCK-II) and the N-terminal domain of Heat Shock Protein 90 (HSP90).

This technical guide analyzes the structural rationale, synthetic accessibility, and pharmacological applications of the 4-phenylpyrazole scaffold.[1] It is designed for medicinal chemists and pharmacologists seeking to exploit this rigid, planar motif for fragment-based drug discovery (FBDD) and lead optimization.

Part 1: The Pharmacophore & Structural Logic

Structural Geometry and Binding Modes

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[2][3] In the context of the 4-phenylpyrazole scaffold, the phenyl ring is attached at the C4 position (the "top" of the ring), creating a T-shaped or planar geometry depending on steric torsion.

FeatureChemical FunctionBiological Role (Kinase/HSP90 Context)
N1 (NH/NR) H-bond Donor/AcceptorInteracts with the "Hinge Region" (e.g., Glu81/Leu83 in CDK2).
N2 (=N-) H-bond AcceptorAncillary hinge interaction; water-mediated bridging.
C4-Phenyl Hydrophobic SpacerOccupies the hydrophobic "Gatekeeper" pocket or extends into the solvent-exposed region.
C3/C5 Positions Substituent VectorsCritical for tuning selectivity (e.g., Resorcinol at C3 for HSP90).
The "Hinge Binder" Concept

In kinase inhibitors, the 4-phenylpyrazole motif often mimics the adenine ring of ATP. The pyrazole nitrogens form hydrogen bonds with the kinase hinge region backbone.[4] The C4-phenyl group acts as a rigid scaffold that directs substituents into the ribose-binding pocket or the hydrophobic back-pocket, determining selectivity profiles against similar kinases (e.g., CDK2 vs. CDK4).

Part 2: Case Studies in Drug Development

Case Study A: CDK2 Inhibitors (Cell Cycle Regulation)

Cyclin-Dependent Kinase 2 (CDK2) is a core driver of the G1/S phase transition in the cell cycle. Hyperactivation of CDK2 is linked to proliferation in various cancers.

  • Mechanism: 4-phenylpyrazole derivatives (e.g., analogs of AT7519 ) bind to the ATP pocket. The pyrazole acts as the hinge binder, while the 4-phenyl group orients solubilizing groups (like piperazines) towards the solvent front.

  • Key Insight: Substitution at the C3 position of the pyrazole with an amino or amido group enhances affinity by creating an additional H-bond donor site.

Visualization: CDK2 Signaling Pathway

The following diagram illustrates the downstream effects of CDK2 inhibition by 4-phenylpyrazole scaffolds.

CDK2_Pathway GrowthFactor Growth Factors (EGF, FGF) Ras_Raf Ras / Raf / MEK GrowthFactor->Ras_Raf CyclinE Cyclin E Ras_Raf->CyclinE Upregulation CDK2 CDK2 (Target) CyclinE->CDK2 Binds/Activates Rb Retinoblastoma (Rb) (Tumor Suppressor) CDK2->Rb Phosphorylation E2F E2F Transcription Factor Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Inhibitor 4-Phenylpyrazole Inhibitor Inhibitor->CDK2 Blocks ATP Site

Caption: Logical flow of CDK2 activation and the interception point of 4-phenylpyrazole inhibitors preventing Rb phosphorylation.

Case Study B: HSP90 Inhibitors (Resorcinol Class)

Heat Shock Protein 90 (HSP90) stabilizes oncogenic proteins.[5] The "Resorcinol-Pyrazole" class (e.g., CCT018159 ) utilizes a 3,4-diarylpyrazole core.[6]

  • Structural Requirement: A resorcinol (1,3-dihydroxybenzene) ring at C3 is essential for binding to the Asp93 residue in the HSP90 N-terminal pocket.

  • Role of C4-Phenyl: The phenyl group at C4 provides essential van der Waals contacts within the hydrophobic clamp of the protein, stabilizing the inhibitor-chaperone complex.

Part 3: Synthetic Methodologies

Constructing the 4-phenylpyrazole scaffold requires overcoming regioselectivity challenges inherent in pyrazole chemistry.

The Challenge: Regioisomerism

Traditional condensation of hydrazine with 1,3-diketones (Knorr Synthesis) often yields a mixture of 1,3- and 1,5-isomers, making it difficult to isolate the specific 4-substituted targets efficiently.

The Solution: Modular C4-Functionalization

The most robust "self-validating" protocol involves constructing the pyrazole ring first (or buying it), iodinating the C4 position, and then employing Suzuki-Miyaura Cross-Coupling . This method guarantees the position of the phenyl group.

Visualization: Modular Synthesis Workflow

Synthesis_Workflow Start 1H-Pyrazole (Substituted or Unsubstituted) Iodination C4-Iodination (NIS or I2/CAN) Start->Iodination Electrophilic Subst. Intermediate 4-Iodopyrazole Intermediate Iodination->Intermediate Coupling Suzuki-Miyaura (Ar-B(OH)2 + Pd Cat) Intermediate->Coupling Pd(0) Cycle Product 4-Phenylpyrazole Scaffold Coupling->Product

Caption: The modular synthetic route ensures regiochemical purity by installing the aryl group post-cyclization.

Part 4: Experimental Protocols

Protocol: Regioselective Synthesis of 4-Phenylpyrazole via Suzuki Coupling

Context: This protocol describes the coupling of 4-iodo-1-methyl-1H-pyrazole with phenylboronic acid. This approach avoids the regioselectivity issues of ring-closure methods.

Reagents:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq) [Catalyst]

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq) [Base]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 4-iodo-1-methyl-1H-pyrazole (1.0 mmol) and phenylboronic acid (1.2 mmol) in degassed 1,4-dioxane (4 mL).

  • Activation: Add the base Cs₂CO₃ (2.0 mmol) dissolved in water (1 mL).

  • Catalysis: Add Pd(dppf)Cl₂·DCM (0.05 mmol) under a nitrogen stream. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 12 hours. Validation: Monitor via TLC (Hexane/EtOAc 3:1). The starting iodide spot (Rf ~0.6) should disappear, replaced by a lower fluorescent product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0-40% EtOAc in Hexanes).

Causality & Troubleshooting:

  • Why Dioxane/Water? The water is essential to solubilize the inorganic base (Cs₂CO₃), facilitating the transmetallation step in the catalytic cycle.

  • Why Pd(dppf)Cl₂? This bidentate ligand prevents palladium precipitation better than Pd(PPh₃)₄ at high temperatures, ensuring higher yields for heteroaryl chlorides/iodides.

Part 5: Structure-Activity Relationship (SAR) Data Summary

The following table summarizes key SAR trends for 4-phenylpyrazole derivatives in kinase inhibition.

Modification SiteSubstituentEffect on Potency/Selectivity
C4-Phenyl (Para) -Cl / -FIncreases metabolic stability; fills hydrophobic pocket.
C4-Phenyl (Meta) -CONH₂ / -SO₂NH₂Can engage "Gatekeeper" residues; improves solubility.
N1 (Pyrazole) -Methyl / -EthylPrevents tautomerization; improves lipophilicity.
C3 (Pyrazole) -NH₂ (Amino)Critical H-bond donor for CDK2 hinge region (Glu81).
C3 (Pyrazole) -ResorcinolCritical for HSP90 N-terminal ATP pocket binding.[6]

References

  • Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. NIH/PubMed. Available at: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules/MDPI. Available at: [Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and development of pyrazole-scaffold Hsp90 inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Scalable Synthesis of N-Boc-4-(4-bromophenyl)pyrazole Intermediates

Abstract This comprehensive guide provides a detailed and scalable synthetic pathway to N-Boc-4-(4-bromophenyl)pyrazole, a crucial intermediate in contemporary drug discovery programs. Pyrazole scaffolds are prevalent in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed and scalable synthetic pathway to N-Boc-4-(4-bromophenyl)pyrazole, a crucial intermediate in contemporary drug discovery programs. Pyrazole scaffolds are prevalent in a multitude of medicinally important compounds, and the ability to functionalize the C-4 position with an aryl group, followed by N-protection, offers a versatile platform for the synthesis of diverse compound libraries. This document outlines two robust and scalable routes for the synthesis of the key 4-(4-bromophenyl)pyrazole precursor, followed by a standardized protocol for its N-Boc protection. The methodologies presented are designed for scalability, emphasizing practical considerations for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into process optimization and purification strategies suitable for multi-gram scale synthesis.

Introduction

The pyrazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a cornerstone in the design of novel therapeutics. The 4-aryl-substituted pyrazole framework, in particular, is a common feature in a variety of biologically active molecules. The synthesis of N-Boc-4-(4-bromophenyl)pyrazole provides a stable, readily functionalizable intermediate. The Boc protecting group allows for subsequent selective manipulation of other positions on the pyrazole or phenyl rings, while the bromine atom serves as a handle for a wide array of cross-coupling reactions, enabling further molecular diversification.

This guide presents two primary strategies for the synthesis of the 4-(4-bromophenyl)pyrazole core, followed by a reliable method for N-Boc protection. The first strategy details a classical and highly scalable approach starting from the synthesis of the pyrazole ring via the Knorr pyrazole synthesis, followed by halogenation and a Suzuki-Miyaura cross-coupling reaction. The second, more direct approach, focuses on the direct arylation of a pre-formed 4-halopyrazole.

Visualized Synthetic Workflow

Synthetic_Workflow cluster_0 Route 1: Knorr Synthesis & Functionalization cluster_1 Final Intermediate Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole Pyrazole 1,3-Dicarbonyl->Pyrazole Knorr Synthesis Hydrazine Hydrazine Hydrazine->Pyrazole 4-Bromopyrazole 4-Bromopyrazole Pyrazole->4-Bromopyrazole Bromination (NBS) 4-Arylpyrazole 4-(4-bromophenyl)pyrazole 4-Bromopyrazole->4-Arylpyrazole Suzuki-Miyaura Coupling 4-Bromophenylboronic_Acid 4-Bromophenylboronic Acid 4-Bromophenylboronic_Acid->4-Arylpyrazole N-Boc-4-Arylpyrazole N-Boc-4-(4-bromophenyl)pyrazole 4-Arylpyrazole->N-Boc-4-Arylpyrazole Boc Protection Boc2O (Boc)₂O Boc2O->N-Boc-4-Arylpyrazole

Caption: Overall synthetic workflow for N-Boc-4-(4-bromophenyl)pyrazole.

Part 1: Synthesis of 4-Bromopyrazole Intermediate

A reliable supply of a 4-halopyrazole is paramount for the subsequent Suzuki-Miyaura coupling. Here, we present a scalable, two-step synthesis of 4-bromopyrazole starting from commercially available reagents.

Protocol 1.1: Synthesis of Pyrazole via Knorr Cyclization

The Knorr pyrazole synthesis is a robust and time-tested method for the formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[3][4] For the synthesis of the parent pyrazole, malondialdehyde or its synthetic equivalents are used.

Materials:

  • Malondialdehyde bis(dimethyl acetal)

  • Hydrazine hydrate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malondialdehyde bis(dimethyl acetal) (1.0 equiv) and water.

  • Slowly add concentrated hydrochloric acid (catalytic amount) and heat the mixture to reflux for 1-2 hours to generate the free malondialdehyde in situ.

  • Cool the reaction mixture in an ice bath and slowly add hydrazine hydrate (1.0 equiv). An exotherm may be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, and then heat to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and neutralize with a solution of sodium hydroxide until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pyrazole as a crystalline solid.

Expertise & Experience: The in situ generation of malondialdehyde is crucial as the free aldehyde is unstable. The subsequent cyclization with hydrazine is typically high-yielding. For larger scales, careful temperature control during the addition of hydrazine is recommended to manage the exotherm.

Protocol 1.2: Bromination of Pyrazole to 4-Bromopyrazole

Direct bromination of the electron-rich pyrazole ring at the C-4 position can be achieved efficiently using N-bromosuccinimide (NBS).[5]

Materials:

  • Pyrazole

  • N-Bromosuccinimide (NBS)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium carbonate

Procedure:

  • Suspend pyrazole (1.0 equiv) in water at room temperature.[5]

  • Add N-bromosuccinimide (1.0 equiv) in one portion. The reaction mixture will likely turn milky white.[5]

  • Stir the reaction vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate.[5]

  • Wash the combined organic layers sequentially with saturated aqueous sodium carbonate and brine.[5]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-bromopyrazole.[5] Further purification can be achieved by recrystallization if necessary.

Trustworthiness: This protocol is highly reliable and avoids the use of elemental bromine, making it safer for larger-scale operations. The aqueous conditions also contribute to a greener synthetic approach.

Part 2: Synthesis of 4-(4-bromophenyl)pyrazole via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds.[6] Here, we couple the 4-bromopyrazole with 4-bromophenylboronic acid.

Comparative Analysis of Suzuki-Miyaura Coupling Protocols
Catalyst SystemBaseSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O906High[7]
XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O605-870-95[6][8]
SPhos Pd G2K₃PO₄1,4-Dioxane/H₂O605-8High[6]
Protocol 2.1: Scalable Suzuki-Miyaura Coupling

This protocol utilizes a robust and commercially available catalyst system, making it suitable for reproducible, large-scale synthesis.

Materials:

  • 4-Bromopyrazole

  • 4-Bromophenylboronic acid

  • Pd(PPh₃)₄

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk tube or a three-necked flask equipped with a reflux condenser and an inert gas inlet, add 4-bromopyrazole (1.0 equiv), 4-bromophenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv).[7]

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.[7]

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).[7]

  • Heat the reaction mixture to 90 °C and stir for 6 hours or until TLC analysis indicates complete consumption of the starting material.[7]

  • Cool the reaction to room temperature and dilute with ethyl acetate.[7]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-(4-bromophenyl)pyrazole.[7]

Authoritative Grounding: The choice of Pd(PPh₃)₄ is based on its proven efficacy and commercial availability for Suzuki couplings. The use of a mixed aqueous-organic solvent system is standard for this reaction, facilitating the dissolution of both the organic substrates and the inorganic base.

Part 3: N-Boc Protection of 4-(4-bromophenyl)pyrazole

The final step in the synthesis of the target intermediate is the protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O).

Protocol 3.1: N-Boc Protection

This protocol provides a general and efficient method for the N-Boc protection of pyrazoles.[9][10]

Materials:

  • 4-(4-bromophenyl)pyrazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-(4-bromophenyl)pyrazole (1.0 equiv) in dichloromethane or THF.

  • Add triethylamine or DIPEA (1.5-2.0 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (1.1-1.2 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, quench with water or saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude N-Boc-4-(4-bromophenyl)pyrazole can be purified by column chromatography on silica gel or by recrystallization.

Expertise & Experience: The choice of base and solvent can be optimized. For less reactive pyrazoles, a stronger base or a catalytic amount of 4-dimethylaminopyridine (DMAP) may be beneficial.[9] However, for this substrate, TEA or DIPEA is generally sufficient.

Data Summary

StepReactantsProductTypical Yield (%)Purity (%)Notes
1.1 Malondialdehyde bis(dimethyl acetal), HydrazinePyrazole80-90>95Scalable and robust.
1.2 Pyrazole, NBS4-Bromopyrazole85-95>98Safer alternative to liquid bromine.
2.1 4-Bromopyrazole, 4-Bromophenylboronic acid4-(4-bromophenyl)pyrazole70-95>97Catalyst and base selection are key.
3.1 4-(4-bromophenyl)pyrazole, (Boc)₂ON-Boc-4-(4-bromophenyl)pyrazole90-98>98Generally a clean and high-yielding reaction.

Experimental Workflow Diagram

Experimental_Workflow start Start knorr Knorr Pyrazole Synthesis (Protocol 1.1) start->knorr bromination Bromination of Pyrazole (Protocol 1.2) knorr->bromination suzuki Suzuki-Miyaura Coupling (Protocol 2.1) bromination->suzuki boc_protection N-Boc Protection (Protocol 3.1) suzuki->boc_protection purification Purification (Chromatography/Recrystallization) boc_protection->purification end Final Product: N-Boc-4-(4-bromophenyl)pyrazole purification->end

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The synthetic routes and detailed protocols provided in this application note offer a robust and scalable pathway to N-Boc-4-(4-bromophenyl)pyrazole. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently produce this valuable intermediate in quantities suitable for extensive drug discovery and development programs. The emphasis on scalable and reliable methodologies ensures that these protocols are not only of academic interest but also of practical utility in an industrial setting.

References

  • Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2020).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine deriv
  • Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Technical Support Center: Synthesis of 4-Iodopyrazole. (n.d.). Benchchem.
  • Method of preparation of the pyrazoles. (n.d.).
  • Preparation of 4-chloropyrazoles. (n.d.).
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies.
  • 4-Bromopyrazole | 2075-45-8. (2026). ChemicalBook.
  • Synthesis of 4-iodopyrazoles: A Brief Review. (2025).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. (n.d.). Benchchem.
  • Recent advances in the synthesis of new pyrazole derivatives. (2019).
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (n.d.). Benchchem.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México.
  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc c
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (2025).
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). PMC.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2025). PMC.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • An In-depth Technical Guide to the Boc Protection of Primary Amines. (n.d.). Benchchem.
  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. (2018). MDPI.

Sources

Application

Functionalization of the bromine position in Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate

An In-Depth Guide to the Strategic Functionalization of Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate Authored by a Senior Application Scientist Abstract This technical guide provides researchers, medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Strategic Functionalization of Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate

Authored by a Senior Application Scientist

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview and detailed protocols for the functionalization of the C-Br bond in tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate. This molecule serves as a critical scaffold in modern synthetic chemistry, and its derivatization is key to accessing novel chemical entities with potential therapeutic and material science applications. We will explore the mechanistic underpinnings and provide field-proven protocols for several cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Miyaura Borylation. Each section is designed to deliver not just procedural steps, but also the causal logic behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry.

Introduction: The Strategic Value of the Aryl Bromide Handle

Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate is a heterocyclic building block of significant interest. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, while the tert-butoxycarbonyl (Boc) group offers a convenient protecting group for the pyrazole nitrogen, which can be removed under acidic conditions if further functionalization is required. The key to its versatility, however, lies in the 4-bromophenyl substituent. The bromine atom serves as a highly reliable and reactive handle for a suite of palladium-catalyzed cross-coupling reactions.[1][2] These reactions are among the most powerful tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.[3]

The reactivity of the C(sp²)-Br bond is generally intermediate between that of aryl iodides and aryl chlorides, offering a good balance of stability for purification and sufficient reactivity for coupling.[4][5] This guide will provide detailed methodologies to leverage this reactivity, transforming the simple bromo-precursor into a diverse library of complex molecules.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures by coupling an organohalide with an organoboron species, typically a boronic acid or its ester derivative.[6] This reaction is celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[7]

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of the substrate to form a Pd(II) complex.[8]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base is crucial for activating the organoboron reagent, forming a more nucleophilic "ate" complex.[6][7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8][10]

Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate with a generic arylboronic acid.

Materials:

  • tert-Butyl 4-(4-bromophenyl)pyrazole-1-carboxylate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (0.5 mL)

  • Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the pyrazole substrate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an anaerobic environment.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours. For microwave-assisted protocols, reactions can often be completed in 20-60 minutes at 120-150 °C.[11]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2.5)Dioxane/H₂O90Good[12]
4-Methoxyphenylboronic acidXPhos Pd G2 (2)-K₃PO₄ (2.0)Toluene100High[13]
3-Thienylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.0)DMF80Good[14]
4-Formylphenylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)Dioxane110High[11]

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, creating internal alkynes.[4] This transformation is fundamental in the synthesis of pharmaceuticals, natural products, and organic materials.[15][16]

Reaction Principle and Mechanism

The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[4][15]

  • Palladium Cycle: Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step enhances the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.[17]

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center, yielding the final product and regenerating the Pd(0) catalyst.

Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[4]

Dual catalytic cycle of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling

Materials:

  • tert-Butyl 4-(4-bromophenyl)pyrazole-1-carboxylate (1.0 mmol, 1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the pyrazole substrate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous THF, triethylamine, and finally the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction by TLC. Reactions are often complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the amine salt and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds by coupling amines with aryl halides.[18][19] It has largely replaced harsher classical methods and offers broad substrate scope, allowing the synthesis of arylamines that are ubiquitous in pharmaceuticals.[20]

Reaction Principle and Mechanism

The mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle.[18][21]

  • Oxidative Addition: A Pd(0) complex, typically supported by a bulky, electron-rich phosphine ligand, adds to the aryl bromide to form a Pd(II) species.[5]

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[19]

  • Reductive Elimination: This key step involves the formation of the C-N bond and the release of the arylamine product, regenerating the active Pd(0) catalyst.[18]

Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • tert-Butyl 4-(4-bromophenyl)pyrazole-1-carboxylate (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of argon, add the pyrazole substrate, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.[20]

  • Remove the tube from the glovebox (if used), add the amine (if liquid) and anhydrous toluene via syringe. If the amine is a solid, add it in the glovebox with the other solids.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.[20]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination Conditions
Amine PartnerCatalyst (mol% Pd)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene110High[20]
AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene100Good[22]
Carbazole[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOtBu (2.1)Dioxane100High[23][24]
BenzylaminePd(OAc)₂ (1)RuPhos (2)K₂CO₃ (2.0)t-AmylOH110High[5]

Additional Key Functionalizations

Beyond the "big three" cross-coupling reactions, the bromine handle is amenable to other valuable transformations.

Miyaura Borylation: Synthesis of Boronic Esters

The Miyaura borylation allows for the conversion of the aryl bromide directly into a versatile arylboronic ester using a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[25] This is exceptionally useful as it transforms the substrate into a stable, purifiable intermediate that can then be used in subsequent Suzuki-Miyaura couplings.[26]

Reaction Principle: The reaction is catalyzed by palladium and requires a base, typically potassium acetate (KOAc).[25] The KOAc is thought to facilitate the transmetalation step.[25]

Generic Protocol:

  • Reagents: Aryl bromide (1.0 equiv), B₂pin₂ (1.1 equiv), PdCl₂(dppf) (3 mol%), KOAc (1.5 equiv), Dioxane.

  • Conditions: Heat at 80-90 °C for 6-16 hours under an inert atmosphere.[27]

  • Outcome: The bromine atom is replaced by a boronic ester group (-Bpin), yielding tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazole-1-carboxylate.

Stille Coupling: Using Organostannane Reagents

The Stille coupling utilizes organostannane (organotin) reagents to form C-C bonds.[28] While concerns over the toxicity of tin byproducts have somewhat reduced its use in favor of the Suzuki reaction, it remains a powerful tool, especially when the required organoboron compound is unstable or difficult to prepare.[29]

Reaction Principle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.[28] It often does not require a base.

Generic Protocol:

  • Reagents: Aryl bromide (1.0 equiv), Organostannane (e.g., tributyl(vinyl)tin) (1.1 equiv), Pd(PPh₃)₄ (5 mol%).

  • Conditions: Heat in a solvent like toluene or THF at 80-110 °C for 4-24 hours.[29]

  • Outcome: The bromine is replaced by the organic group from the stannane reagent.

General Workflow and Conclusion

The functionalization of tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate provides a robust platform for generating molecular diversity. The choice of reaction depends entirely on the desired final structure: Suzuki for biaryls, Sonogashira for internal alkynes, Buchwald-Hartwig for arylamines, and Miyaura borylation for creating versatile boronate intermediates.

General functionalization workflow.

By carefully selecting the appropriate catalytic system and reaction conditions as outlined in this guide, researchers can efficiently and reliably synthesize a vast array of novel pyrazole derivatives. The protocols provided herein are robust starting points that can be further optimized based on the specific electronic and steric properties of the chosen coupling partner.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • Blackmond, D. G., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved February 24, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved February 24, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved February 24, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 24, 2026, from [Link]

  • Garg, N. K., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
  • Torok, B., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry.
  • Sonogashira Coupling Reaction Explained - Pearson. (n.d.). Retrieved February 24, 2026, from [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction - ResearchGate. (2025). Retrieved February 24, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025). Retrieved February 24, 2026, from [Link]

  • Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 24, 2026, from [Link]

  • Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. (n.d.). Retrieved February 24, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 24, 2026, from [Link]

  • Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (2022). Beilstein Journal of Organic Chemistry.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (2021). Retrieved February 24, 2026, from [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Journal of the Serbian Chemical Society.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). Retrieved February 24, 2026, from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). Retrieved February 24, 2026, from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Publishing. (2026). Retrieved February 24, 2026, from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 24, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis & Stabilization of Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate

Topic: Preventing Boc Migration & Instability in N-Boc Pyrazoles Target Molecule: Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate Document ID: TS-BOC-PYR-001 Executive Summary: The "Activated Amide" Challenge Research...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Boc Migration & Instability in N-Boc Pyrazoles Target Molecule: Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate Document ID: TS-BOC-PYR-001

Executive Summary: The "Activated Amide" Challenge

Researchers synthesizing Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate often report "migration" or loss of the protecting group. It is critical to understand that N-Boc pyrazoles are chemically distinct from N-Boc aliphatic amines .

While an N-Boc amine is a stable carbamate, an N-Boc pyrazole behaves more like an activated amide (e.g., an acyl imidazole). The lone pair of the pyrazole nitrogen is part of the aromatic system, making the N-Boc bond significantly more electrophilic and labile.

The "Migration" Phenomenon: In 4-substituted pyrazoles (symmetric at positions 3 and 5), "migration" (1,2-shift) is a degenerate process—the product is identical to the starting material. If you are observing "migration," you are likely witnessing one of two failure modes:

  • Hydrolysis/Cleavage: The Boc group falls off on silica gel or in basic conditions.

  • Intermolecular Transfer: The Boc group acts as an acylating agent, transferring to other nucleophiles (amines, alcohols) in your reaction mixture.

Mechanism of Instability

To solve the problem, we must visualize the electronic failure mode.

The Electronic Penalty

In a standard carbamate (Boc-NH-R), the nitrogen lone pair donates into the carbonyl, stabilizing the bond. In N-Boc pyrazole, the nitrogen lone pair is already committed to the aromatic sextet of the pyrazole ring. It cannot effectively stabilize the Boc carbonyl.

  • Consequence: The carbonyl carbon becomes highly electrophilic.

  • Result: Nucleophiles (water, methanol, silica silanols) attack the carbonyl, leading to loss of the Boc group.

Visualization: The Instability Pathway

The following diagram illustrates the difference between "Degenerate Migration" (harmless in this specific molecule) and "Decomposition" (the real problem).

BocStability Target Target: 1-Boc-4-(4-bromophenyl)pyrazole Tautomer Tautomer (Degenerate): 2-Boc-4-(4-bromophenyl)pyrazole (Identical Structure) Target->Tautomer 1,2-Shift (Fast) FreePyr Decomposed: 4-(4-bromophenyl)-1H-pyrazole (Boc Lost) Target->FreePyr Hydrolysis BocOH Boc-OH / CO2 / tBuOH Target->BocOH Silica Silica Gel (Acidic Silanols) Silica->Target Catalyzes Cleavage Base Suzuki Base (K2CO3/OH-) Base->Target Nucleophilic Attack

Caption: Figure 1. In 4-substituted pyrazoles, 1,2-migration is degenerate (blue). The primary failure mode is cleavage catalyzed by silica or base (red/yellow).

Optimized Synthesis Protocol

Objective: Synthesize the target without triggering Boc cleavage or transfer.

Reagents
  • Substrate: 4-(4-bromophenyl)-1H-pyrazole (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (anhydrous)

  • Base: Triethylamine (Et₃N) (1.2 equiv)

Step-by-Step Procedure
  • Dissolution: Dissolve 4-(4-bromophenyl)-1H-pyrazole in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Et₃N followed by DMAP. Note: DMAP is crucial as a nucleophilic catalyst to speed up the reaction before background hydrolysis occurs.

  • Boc Addition: Add (Boc)₂O portion-wise at 0°C, then warm to Room Temperature (RT).

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC.[1]

    • Critical: Do not let the reaction run overnight unnecessarily. Extended time increases the risk of "Boc transfer" if free amines are present.

  • Quench: Wash with saturated NaHCO₃ (Do NOT use HCl or acidic washes).

  • Drying: Dry over Na₂SO₄ and concentrate at low temperature (<40°C).

Troubleshooting Guide & FAQs

Issue 1: "I see the product on TLC, but it disappears after column chromatography."

Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to protonate the carbonyl oxygen of the N-Boc pyrazole, catalyzing the loss of the Boc group (reverting to the NH-pyrazole).

Solution: The Buffered Column

  • Pre-treat your silica: Slurry the silica gel in your eluent containing 1% Triethylamine (Et₃N) .

  • Eluent: Maintain 0.5% to 1% Et₃N in your mobile phase during the column.

  • Alternative: Use neutral alumina instead of silica gel.

Issue 2: "I am trying to run a Suzuki coupling on 1-Boc-4-bromopyrazole to get the target, but the Boc falls off."

Diagnosis: Base Sensitivity. Suzuki couplings typically use bases like K₂CO₃, Na₂CO₃, or K₃PO₄ in aqueous mixtures. Hydroxide ions generated in situ rapidly attack the electrophilic N-Boc carbonyl.

Solution: "Couple First, Protect Later"

  • Perform the Suzuki coupling on the unprotected 4-bromo-1H-pyrazole.

  • Isolate the 4-(4-bromophenyl)-1H-pyrazole.

  • Perform the Boc protection as the final step (as described in Section 3).

If you MUST couple the protected species:

  • Switch to anhydrous conditions: Use CsF or K₃PO₄ in anhydrous Dioxane/Toluene.

  • Avoid alcohols (MeOH/EtOH) and water in the solvent system.

Issue 3: "The Boc group is moving to other nitrogens in my molecule."

Diagnosis: Intermolecular Boc Transfer. If your molecule contains a primary or secondary amine (e.g., on the phenyl ring), the N-Boc pyrazole will act as a "Boc-transfer reagent," moving the Boc group to the more nucleophilic amine.

Solution:

  • You cannot have a free amine and an N-Boc pyrazole in the same molecule comfortably. You must protect the amine with a group that is orthogonal to Boc (e.g., Cbz or Fmoc) or a more stable carbamate before introducing the pyrazole Boc.

Stability Data Summary

ConditionStability of N-Boc PyrazoleRecommendation
Silica Gel (Standard) Poor (t½ ~ 1-4 hours)Use 1% Et₃N buffered silica.
Thermal (>80°C) Moderate Avoid high-temp drying; use vac oven <40°C.
Aqueous Base (K₂CO₃) Very Poor (Rapid hydrolysis)Avoid. Use anhydrous bases if necessary.
Dilute Acid (HCl) Poor Do not use acid wash during workup.
Alcohols (MeOH/EtOH) Moderate (Slow solvolysis)Use aprotic solvents (DCM, THF, ACN).

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
  • Apelqvist, T.; Wensbo, D. "Selective removal of the N-BOC protective group using silica gel at low pressure."[2] Tetrahedron Lett.1996 , 37, 1471–1474.[2]

  • Raghavan, S.; Anuradha, K. "N-Boc-1H-pyrazoles: convenient reagents for the N-tert-butoxycarbonylation of amines." Synlett2003 , 2003(05), 0711-0713. (Demonstrates that N-Boc pyrazoles are so unstable they are used as reagents to transfer Boc to amines).

  • Hassan, J., et al. "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction." Chem. Rev.2002 , 102, 1359. (Context for Suzuki coupling conditions incompatible with labile groups).

Sources

Optimization

Optimizing yield of Suzuki coupling with Boc-protected bromophenyl pyrazoles

The following technical guide is structured as a specialized support center resource. It addresses the specific challenges of coupling Boc-protected bromophenyl pyrazoles , balancing the need for catalytic activity with...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It addresses the specific challenges of coupling Boc-protected bromophenyl pyrazoles , balancing the need for catalytic activity with the lability of the protecting group.

Topic: Optimization of Yield & Selectivity Ticket ID: SUZ-BOC-PYR-001 Status: Resolved (Protocol Optimized)

The Core Challenge: The "Boc-Suzuki Paradox"

The primary mechanism of yield loss in this specific substrate class is the Boc-Suzuki Paradox . The Suzuki-Miyaura reaction requires a base to activate the boronic acid (forming the boronate species) and facilitate transmetallation.[1] However, the tert-butyloxycarbonyl (Boc) group on the pyrazole nitrogen is base-sensitive and thermally labile.

If the Boc group cleaves prematurely:

  • Side Reactions: The free pyrazole nitrogen (

    
    ) becomes a competitive nucleophile.
    
  • Catalyst Poisoning: The free azole nitrogen coordinates strongly to the Palladium (Pd) center, displacing phosphine ligands and arresting the catalytic cycle (the "Azole Effect").

Mechanistic Pathway Analysis

The following diagram illustrates the kinetic competition between the desired coupling and the catalyst deactivation pathway.

SuzukiBocMechanism Start Boc-Protected Bromophenyl Pyrazole Pd_Ox Oxidative Addition (Ar-Pd-Br) Start->Pd_Ox Pd(0) Deprotect Boc Cleavage (Hydrolysis) Start->Deprotect Premature Loss Transmet Transmetallation (Rate Limiting) Pd_Ox->Transmet + Boronic Acid + Base Base Base Activation (OH- / CO3--) Base->Transmet Activates Boron Base->Deprotect Attacks Boc (High T / Strong Base) Product Coupled Product (High Yield) Transmet->Product Reductive Elimination Poison Pd-N Coordination (Catalyst Death) Deprotect->Poison Free NH binds Pd Poison->Pd_Ox Inhibits

Figure 1: Kinetic competition between the productive Suzuki cycle (Green) and the Boc-deprotection/Catalyst poisoning pathway (Red).

Diagnostic Troubleshooting Guide

Identify your specific failure mode below to find the corrective action.

Q1: My reaction shows <10% conversion, and the starting material is intact.

Diagnosis: Failed Oxidative Addition. Root Cause: The electron-rich nature of the pyrazole ring (even with a phenyl spacer) or steric hindrance is preventing the Pd from inserting into the C-Br bond. Solution:

  • Switch Ligand: Move to electron-rich, bulky biaryl phosphine ligands. XPhos and SPhos are the gold standards here. They create a highly active mono-ligated Pd(0) species.

  • Precatalysts: Stop using

    
     or 
    
    
    
    . Switch to XPhos Pd G3 or G4 . These ensure a precise 1:1 Pd:Ligand ratio and activate rapidly even at lower temperatures.
Q2: My Boc group is falling off (Deprotection), leading to low yield.

Diagnosis: Base Hydrolysis. Root Cause: The base is too strong (


 too high) or the temperature is too high for the Boc stability.
Solution: 
  • Base Swap: Replace Hydroxides (

    
    ) or Alkoxides (
    
    
    
    ) with mild inorganic bases.
    • Recommended:

      
       (Tripotassium Phosphate) . It buffers the reaction effectively without rapidly hydrolyzing carbamates.
      
    • Alternative:

      
       or 
      
      
      
      .
  • Solvent Modification: If using Dioxane/Water, reduce the water ratio (e.g., from 4:1 to 10:1) or switch to anhydrous conditions (Toluene/Dioxane) if the boronic acid solubility permits.

Q3: The reaction turns black (Pd precipitation) and stops at 50% conversion.

Diagnosis: Catalyst Decomposition (The "Black Death"). Root Cause: The active catalytic species is unstable, likely due to insufficient ligand stabilization or competitive binding by the deprotected pyrazole nitrogen. Solution:

  • Increase Ligand Loading: If generating catalyst in situ, use a Ligand:Pd ratio of 2:1 rather than 1:1.

  • Stabilizing Additives: If the Boc group is partially cleaving, the free amine is poisoning the metal. Switch to a catalyst system known to tolerate free amines, such as [Pd(cinnamyl)Cl]2 + Mor-DalPhos .

Optimization Data: Base & Solvent Matrix

The following table summarizes the stability of N-Boc pyrazoles under common Suzuki conditions (80°C, 4 hours).

Base SystemSolventBoc StabilityReaction RateRecommendation
NaOH / KOH Dioxane/H2OPoor (Rapid cleavage)FastAVOID

Dioxane/H2OModerateModerateAcceptable for robust substrates

Dioxane/H2O (5:1) Excellent Fast PREFERRED (Gold Standard)

Toluene (Anhydrous)ExcellentSlow (Solubility issues)Use for extremely labile groups

/ DIPEA
DMFGoodVery SlowGenerally ineffective for Suzuki

The "Gold Standard" Protocol

Based on Buchwald-Hartwig precatalyst methodology adapted for acid-sensitive heterocycles.

Materials
  • Substrate: Boc-protected bromophenyl pyrazole (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)

    • Note: If G3 is unavailable, use

      
       (1 mol%) + XPhos (2.4 mol%).
      
  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow
  • Charge Solids: Add the bromide, boronic acid, base (

    
    ), and XPhos Pd G3 catalyst to a reaction vial equipped with a stir bar.
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial: Oxygen promotes homocoupling and catalyst death).

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C .

    • Optimization Tip: Do not exceed 90°C. If reactivity is low, increase catalyst loading to 5 mol% rather than increasing temperature, to preserve the Boc group.

  • Monitoring: Check via LC-MS after 2 hours. Look for the mass of Product + Boc.

    • If Boc is lost: You will see [M-100] mass peaks. Lower temp to 60°C and extend time.

  • Workup: Dilute with EtOAc, wash with water (to remove phosphate salts), dry over

    
    , and concentrate.
    

Decision Tree for Optimization

Use this logic flow to determine your next experiment.

OptimizationTree Start Start Optimization (Standard Protocol) CheckLCMS Check LCMS (2 hrs) Start->CheckLCMS Decision1 Is Product Forming? CheckLCMS->Decision1 Decision2 Is Boc Intact? Decision1->Decision2 Yes NoRxn No Reaction / SM Recovered Decision1->NoRxn No Success Scale Up Decision2->Success Yes BocLost Product formed but Boc is gone Decision2->BocLost No Sol_NoRxn 1. Switch to XPhos Pd G4 2. Check Boronic Acid Purity NoRxn->Sol_NoRxn Sol_BocLost 1. Switch Base to K3PO4 2. Lower Temp to 60C 3. Reduce Water ratio BocLost->Sol_BocLost

Figure 2: Decision logic for iterative experimental optimization.

References

  • Buchwald Precatalysts (G3/G4): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

  • Coupling of Nitrogen Heterocycles: Kudo, N., Perseghini, M., & Fu, G. C.[2] "A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles."[2][3] Angewandte Chemie International Edition, 2006, 45(8), 1282-1284. Link

  • Base Sensitivity in Suzuki Coupling: Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Halides with Aryl Boronic Acids." Journal of the American Chemical Society, 2007, 129(11), 3358-3366. Link

  • Inhibition by Azoles: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborates." Journal of Organic Chemistry, 2012. Link

Sources

Troubleshooting

Avoiding Boc deprotection during basic workup of pyrazole carboxylates

Topic: Preventing Inadvertent Boc Deprotection During Workup The Diagnostic: The "Activated Amide" Paradox The Problem: You performed a reaction (e.g., Suzuki coupling, ester formation) on a pyrazole carboxylate protecte...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Inadvertent Boc Deprotection During Workup
The Diagnostic: The "Activated Amide" Paradox

The Problem: You performed a reaction (e.g., Suzuki coupling, ester formation) on a pyrazole carboxylate protected with a tert-butyloxycarbonyl (Boc) group. During the standard basic workup (e.g., washing with sat. NaHCO₃ or Na₂CO₃), the Boc group vanished, or the yield dropped significantly.[1]

The Science: Unlike aliphatic


-Boc amines (which are stable to base), 

-Boc pyrazoles are chemically distinct.
They behave electronically like acyl imidazoles (activated amides).[1] The electron-deficient pyrazole ring acts as an excellent leaving group. Consequently, the carbamate carbonyl is highly susceptible to nucleophilic attack by hydroxide (

) or even weak bases, leading to premature cleavage.[1]
Mechanism of Base-Mediated Failure

The following diagram illustrates why your standard basic wash is destroying your product.

Boc_Hydrolysis Start N-Boc Pyrazole (Electrophilic Carbonyl) Intermediate Tetrahedral Intermediate Start->Intermediate Forms unstable intermediate Base Nucleophile (OH-, RO-, or NH3) Base->Start Attacks C=O Collapse Collapse & Elimination Intermediate->Collapse Pyrazole is a good leaving group Products Free Pyrazole + Boc-OH / Carbonate Collapse->Products Irreversible Loss

Figure 1: The mechanism of base-mediated N-Boc cleavage on electron-deficient heterocycles.

Validated Workup Protocols

To retain the Boc group on a pyrazole, you must invert your standard operating procedure (SOP). Avoid basic washes.


-Boc pyrazoles are surprisingly stable to dilute acids, as protonation often occurs on the pyridine-like nitrogen rather than the carbamate oxygen.
Protocol A: The "Safe Acid" Wash (Recommended)

Use this for removing excess amines, catalysts, or inorganic salts.[1]

  • Cool Down: Chill the reaction mixture to 0°C before quenching. Heat accelerates the nucleophilic attack on the Boc group.

  • Dilution: Dilute the organic phase with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • The Wash: Instead of NaHCO₃, wash the organic layer with 0.5 M Citric Acid or 0.5 M KHSO₄ .[1]

    • Why: These mild acids (pH ~3-4) will protonate residual amines (making them water-soluble) without cleaving the Boc group.

  • Neutralization (Optional): If acid sensitivity is a concern for other parts of the molecule, wash immediately with Brine (Sat. NaCl) .

  • Drying: Dry over Na₂SO₄ and concentrate at <40°C .

Protocol B: The Buffered Neutral Wash

Use this if your molecule contains acid-sensitive groups (e.g., acetals, silyl ethers) that cannot tolerate Citric Acid.[1]

  • Preparation: Prepare a Phosphate Buffer (0.1 M, pH 7.0) .

  • Execution: Wash the organic layer rapidly with the cold buffer.

  • Speed is Key: Do not let the layers sit. Separate immediately. Prolonged exposure to water can lead to slow hydrolysis if the pyrazole is highly electron-deficient (e.g., contains Nitro or CF3 groups).[1]

Comparative Stability Data
Protecting Group ContextStability in 1M NaOHStability in Sat. NaHCO₃Stability in 10% Citric Acid
Aliphatic

-Boc
(e.g., Piperidine)
StableStableStable
Indole

-Boc
Unstable (Slow)StableStable
Pyrazole

-Boc
Highly Unstable (Rapid Hydrolysis)Risk (Slow Hydrolysis)Stable
Troubleshooting & Decision Logic

Use this flow to determine the correct workup for your specific reaction.

Decision_Tree Start Reaction Complete: N-Boc Pyrazole Product Q1 Is the reaction mixture Basic (e.g., contains Et3N, K2CO3)? Start->Q1 Q2 Does the product contain Acid-Labile groups (Acetals, TBDMS)? Q1->Q2 Yes Action_Neutral Wash with Brine only Dry & Concentrate Q1->Action_Neutral No (Neutral reaction) Action_Acid Protocol A: Wash with 0.5M Citric Acid Q2->Action_Acid No Action_Buffer Protocol B: Wash with pH 7 Phosphate Buffer (Cold, Fast) Q2->Action_Buffer Yes

Figure 2: Decision matrix for selecting the appropriate workup buffer.

Frequently Asked Questions (FAQ)

Q: I am trying to saponify a methyl ester on my N-Boc pyrazole using LiOH/MeOH. The Boc group keeps falling off. How do I stop this? A: You likely cannot. This is a known synthetic trap.[1] The conditions required to hydrolyze a methyl ester (hydroxide, nucleophilic attack) are almost identical to the conditions that cleave the


-Boc from a pyrazole.[1]
  • Solution 1: Use a different ester that can be cleaved under conditions orthogonal to Boc (e.g., tert-butyl ester cleaved by TFA, though this removes Boc too; or Benzyl ester cleaved by hydrogenation).[1]

  • Solution 2: Accept the deprotection. Perform the saponification, isolate the free NH-pyrazole acid, and re-install the Boc group in the next step (Boc₂O, DMAP, DCM).[1] This is often higher yielding than trying to fine-tune a selective hydrolysis.

Q: Can I use Triethylamine (TEA) in my silica column to prevent streaking? A: Proceed with caution. While TEA is common for amines, it can promote Boc cleavage on pyrazoles if the column runs slowly or if the silica is wet.[1]

  • Recommendation: Use 1% Acetic Acid in the eluent instead of TEA. This suppresses the silanols (preventing streaking) while maintaining an acidic environment that stabilizes the

    
    -Boc pyrazole.
    

Q: I used NaBH₄ to reduce a ketone elsewhere in the molecule, and the Boc fell off. Why? A: NaBH₄ in ethanol is a known method for removing


-Boc from pyrazoles. The ethoxide generated (or the hydride species itself acting as a base/nucleophile) attacks the carbamate.[1]
  • Fix: Use Luche reduction conditions (NaBH₄ + CeCl₃·7H₂O) at -78°C, or switch to a non-nucleophilic reductant (e.g., DIBAL-H at low temp, though risky).[1]

References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Chapter on Protection for the Amino Group). [1]

  • Hassan, H. et al. "Selective N-Boc Deprotection of Imidazoles and Pyrazoles."[1] Tetrahedron Letters, 2006 , 47, 8575.[1][2]

  • Gerokonstantis, D. T. et al. "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH."[3][4] Arkivoc, 2020 , viii, 115-124.[1][3]

  • Raghavan, S. et al. "Difference in the reactivity of N-Boc vs N-Cbz pyrazoles." Journal of Organic Chemistry, 2002 , 67, 5838.[1] [1]

Sources

Reference Data & Comparative Studies

Validation

Reactivity profile of Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate vs aryl iodides

This guide provides an in-depth technical comparison of the reactivity profile of Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate (hereafter referred to as Boc-Br-Py ) versus its Aryl Iodide analogues. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity profile of Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate (hereafter referred to as Boc-Br-Py ) versus its Aryl Iodide analogues.

Executive Summary

The choice between Boc-Br-Py and an Aryl Iodide analogue involves a critical trade-off between substrate stability and protecting group integrity .

  • Boc-Br-Py (The Bromide): Offers superior shelf-stability and lower cost. However, the N-Boc group on the pyrazole core is thermally and hydrolytically labile under the basic conditions required to activate the aryl bromide bond. Consequently, using this substrate in standard Suzuki-Miyaura couplings often leads to concomitant deprotection , yielding the free NH-pyrazole product.

  • Aryl Iodide Analogues: Exhibit significantly faster oxidative addition rates, allowing for coupling at milder temperatures (RT to 50°C). This "reactivity advantage" enables the retention of the labile N-Boc group, preventing catalyst poisoning by the free pyrazole nitrogen.

Molecular Analysis: Electronic & Steric Factors

To understand the reactivity, we must analyze the electronic communication between the protecting group, the heterocycle, and the electrophilic handle.

FeatureBoc-Br-Py (Bromide) Aryl Iodide Analogue Impact on Reactivity
Electrophilicity Moderate (

is slow)
High (

is fast)
Iodides undergo Oxidative Addition (OA)

10³–10⁶ times faster than bromides.
Boc-Effect (Electronic) Activating. The N-Boc group is Electron Withdrawing (EWG). It decreases electron density in the pyrazole ring, reducing donation to the phenyl ring. This makes the C–Br bond more electron-deficient and more reactive towards Pd(0) than a free NH-pyrazole.Activating. Same electronic benefit, but applied to an already highly reactive C–I bond.
Boc-Stability Low at High T. The carbamate linkage on the pyrazole nitrogen is susceptible to hydrolysis by carbonate bases (e.g., K₂CO₃) at T > 80°C.Manageable. Because coupling can occur at T < 60°C, the Boc group often survives.
Catalyst Interaction Risk of Poisoning. If the Boc group cleaves before the coupling event, the resulting free NH-pyrazole can coordinate Pd(II) species, arresting the catalytic cycle (catalyst poisoning).Low Risk. Fast coupling preserves the Boc group, shielding the pyrazole nitrogens from the catalyst.

Reactivity Profile & Mechanism

The central challenge with Boc-Br-Py is the "Kinetic Window." You need enough heat to break the C–Br bond, but that same heat promotes base-mediated cleavage of the Boc group.

Comparative Reaction Pathways

The following diagram illustrates the divergent pathways. The Bromide typically follows the "High Energy" path leading to deprotection, while the Iodide can access the "Low Energy" path, retaining the protecting group.

ReactivityPathways Substrate Substrate (Boc-Aryl-X) OA_Br Oxidative Addition (Slow, T > 80°C) Substrate->OA_Br X = Br OA_I Oxidative Addition (Fast, T < 60°C) Substrate->OA_I X = I Pd0 Pd(0) Catalyst Boc_Cleavage Base-Mediated Boc Hydrolysis OA_Br->Boc_Cleavage High T + Base Free_Py Free NH-Pyrazole (Catalyst Poison) Boc_Cleavage->Free_Py Free_Py->Pd0 Inhibits Coupling_Deprot Coupled Product (Deprotected) Free_Py->Coupling_Deprot Slow Coupling Coupling_Prot Coupled Product (Boc-Retained) OA_I->Coupling_Prot Fast Transmetalation

Figure 1: Divergent reaction pathways dictated by the halide identity and required thermal activation.

Experimental Protocols

These protocols highlight the operational differences required for each substrate.

Protocol A: Coupling of Boc-Br-Py (The Bromide)

Target: Coupled product (likely deprotected).

  • Challenge: Overcoming slow oxidative addition without destroying the catalyst via NH-pyrazole poisoning.

  • Solution: Use a highly active "Buchwald" precatalyst to speed up OA, and a mild base if Boc retention is attempted (though difficult).

  • Reagents: Boc-Br-Py (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (2-5 mol%), K₃PO₄ (3.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1). Note: Water is essential for the Suzuki mechanism but accelerates Boc hydrolysis.

  • Conditions: Heat to 80–100°C for 4–16 hours.

  • Observation: Expect the loss of the Boc group . The product will likely be the free NH-pyrazole. If Boc retention is mandatory, switch to anhydrous conditions (Dioxane/Cs₂CO₃) and run for longer times, but yield often drops due to poor solubility of inorganic bases in organic solvents.

Protocol B: Coupling of Aryl Iodide Analogue

Target: Coupled product (Boc-protected).

  • Challenge: Instability of the starting material (light sensitivity).

  • Solution: Mild, room-temperature coupling.[1]

  • Reagents: Aryl-Iodide-Py (1.0 equiv), Boronic Acid (1.1 equiv), Pd(dppf)Cl₂ or Pd(PPh₃)₄ (1-3 mol%), Na₂CO₃ (2.0 equiv).

  • Solvent: DME/Water or THF/Water.

  • Conditions: Room Temperature to 45°C .

  • Observation: The reaction typically completes within 1–4 hours. The Boc group remains intact due to the mild thermal profile.

Comparative Data Summary

MetricTert-butyl 4-(4-bromophenyl)... Aryl Iodide Analogue
Oxidative Addition Rate


Min. Temp for Coupling 80°C (Standard Catalysts)25°C (Standard Catalysts)
Boc Half-Life (at reaction T) < 2 hours (at 100°C, pH 10)> 24 hours (at 25°C, pH 10)
Primary Side Reaction Boc-deprotection & Catalyst poisoningDeiodination (minor)
Recommended Catalyst XPhos Pd G2, SPhos Pd G2 (Active)Pd(PPh₃)₄, Pd(dppf)Cl₂ (Passive)

Decision Matrix: When to use which?

Use the following logic flow to select the appropriate precursor for your campaign.

DecisionMatrix Start Start: Select Substrate Q1 Is Boc-Retention Critical? Start->Q1 Retention Yes, I need the Boc group Q1->Retention Yes NoRetention No, I will deprotect anyway Q1->NoRetention No Use_I USE ARYL IODIDE (Run at <50°C) Retention->Use_I Q2 Is Cost/Scale a Factor? NoRetention->Q2 Use_Br USE BROMIDE (Boc-Br-Py) (Accept in-situ deprotection) Q2->Use_Br Scale-up (>10g) Use_I_Alt USE IODIDE (For speed/screening) Q2->Use_I_Alt Discovery (<100mg)

Figure 2: Strategic decision tree for substrate selection.

References

  • Pisár, M., et al. (2018).[1][2] "Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling." Molecules, 23(1), 149.[1] (Demonstrates hydrolysis of pyrazole-Boc groups under standard Suzuki conditions). Link

  • Gerokonstantis, D. T., et al. (2020).[3][4] "Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH." Arkivoc, 2020(viii), 115-124.[4] (Details the lability of N-Boc pyrazoles). Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational text on halide reactivity trends Br vs I). Link

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate (CAS No. 1199773-38-0)

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of mass spectrom...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of mass spectrometry and Fourier-transform infrared (FTIR) spectroscopy for the structural validation of tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate. We will delve into the causality behind experimental choices and present a self-validating framework for analysis.

Introduction to the Analyte: A Molecule of Interest

The compound with CAS number 1199773-38-0 is identified as tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate [1][2][3][4][5]. Its structure contains several key features that are amenable to spectroscopic analysis: a bromophenyl group, a pyrazole ring, and a tert-butyl carbamate protecting group. The validation of this structure is critical for ensuring the purity and identity of starting materials and intermediates in a synthetic pathway.

The Orthogonal Approach: Mass Spectrometry and FTIR Spectroscopy

A robust structural elucidation strategy relies on the use of orthogonal techniques that provide complementary information. Mass spectrometry offers precise molecular weight determination and fragmentation data, which reveals the connectivity of the molecular framework. In parallel, FTIR spectroscopy probes the vibrational frequencies of functional groups, providing a characteristic "fingerprint" of the molecule's chemical bonds.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry is an essential tool for determining the molecular mass of a compound and can provide structural insights through fragmentation analysis[1]. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the elemental composition of a molecule with high accuracy[3].

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate is prepared in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is the preferred method for this molecule due to its polarity. ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, with minimal fragmentation.

  • Mass Analysis: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain an accurate mass measurement.

  • Data Analysis: The measured mass of the molecular ion is used to calculate the elemental composition. The isotopic pattern, particularly the characteristic M and M+2 peaks due to the presence of bromine, will be a key diagnostic feature.

Expected Data and Interpretation

The molecular formula of tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate is C₁₄H₁₅BrN₂O₂. The expected monoisotopic mass and key fragmentation patterns are summarized in the table below.

FeatureExpected Value/ObservationRationale
Monoisotopic Mass 322.0317 uCalculation based on the elemental composition (C₁₄H₁₅⁷⁹BrN₂O₂).
[M+H]⁺ Ion m/z 323.0395Protonation of the molecule in the ESI source.
Bromine Isotopic Pattern Two peaks of nearly equal intensity separated by 2 m/z units.The natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively.
Major Fragment 1 Loss of the tert-butyl group (56 u).Fragmentation of the tert-butoxycarbonyl (Boc) protecting group.
Major Fragment 2 Loss of the entire Boc group (100 u).Cleavage of the N-C(O) bond.

The fragmentation pathway can be visualized as follows:

M [M+H]⁺ (m/z 323/325) F1 [M+H - C₄H₈]⁺ (m/z 267/269) M->F1 - 56 u F2 [M+H - C₅H₈O₂]⁺ (m/z 223/225) M->F2 - 100 u

Caption: Proposed ESI-MS fragmentation of the analyte.

FTIR Spectroscopy: Fingerprinting the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule[6]. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint[7].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate is placed directly on the ATR crystal.

  • Data Acquisition: The infrared spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Expected Data and Interpretation

The FTIR spectrum of tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate is expected to show characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
C-H (Aromatic) 3100-3000Stretching
C-H (Aliphatic) 2980-2850Stretching
C=O (Carbonyl) ~1725Stretching
C=N (Pyrazole) ~1600Stretching
C=C (Aromatic) 1600-1450Stretching
C-O (Ester) 1300-1000Stretching
C-Br (Aryl Halide) Below 1000Stretching

The experimental workflow for structural validation is depicted below.

cluster_0 Structural Validation Workflow Analyte tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate MS Mass Spectrometry (HRMS) Analyte->MS FTIR FTIR Spectroscopy (ATR) Analyte->FTIR Data_MS Molecular Weight & Fragmentation Pattern MS->Data_MS Data_FTIR Functional Group Identification FTIR->Data_FTIR Validation Structure Validated Data_MS->Validation Data_FTIR->Validation

Caption: Orthogonal approach for structural validation.

Conclusion: A Self-Validating System

By employing the complementary techniques of high-resolution mass spectrometry and FTIR spectroscopy, a self-validating system for the structural confirmation of tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate is established. The accurate mass and characteristic isotopic pattern from HRMS confirm the elemental composition, while the fragmentation data provides evidence for the key structural motifs. FTIR spectroscopy corroborates this by identifying the expected functional groups. The congruence of data from these two independent methods provides a high degree of confidence in the assigned structure, a critical requirement for advancing drug development and chemical research.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate [1199773-38-0]. (n.d.). Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). Retrieved from [Link]

  • AB273175 | CAS 1199773-38-0. (n.d.). Retrieved from [Link]

  • 1199773-38-0 tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate. (n.d.). Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

  • FTIR Analysis | RTI Laboratories. (n.d.). Retrieved from [Link]

Sources

Validation

Comparative Yield Analysis of N-Boc Protection Methods for Arylpyrazoles

Executive Summary The protection of arylpyrazoles with a tert-butoxycarbonyl (Boc) group is a pivotal step in modulating solubility and directing regioselectivity during drug development. While the reaction appears trivi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The protection of arylpyrazoles with a tert-butoxycarbonyl (Boc) group is a pivotal step in modulating solubility and directing regioselectivity during drug development. While the reaction appears trivial, the amphoteric nature of the pyrazole ring and its annular tautomerism present unique challenges in yield optimization and regio-control.

This guide objectively compares three distinct methodologies: DMAP-Catalyzed (Kinetic) , Irreversible Deprotonation (Thermodynamic) , and PEG-Mediated (Green) .

Key Finding: For standard 3-arylpyrazoles, the DMAP-catalyzed method offers the highest balance of yield (92-95%) and operational simplicity. However, for sterically crowded or electron-deficient substrates, irreversible deprotonation with NaH is required to suppress competitive side reactions.

Mechanistic Insight: The Regioselectivity Paradox

To optimize yield, one must understand the underlying causality. Arylpyrazoles exist in a tautomeric equilibrium (


-H vs. 

-H). The protection outcome is dictated by the interplay between steric hindrance and nucleophilicity .
The Tautomeric Challenge

In 3-substituted arylpyrazoles, the tautomer with the proton on the nitrogen distal to the aryl group (3-aryl-1H-pyrazole) is generally thermodynamically favored. However, electrophilic attack by Boc


O can occur at either nitrogen depending on the base and solvent used.
  • Kinetic Control (DMAP): Favors the most nucleophilic nitrogen.

  • Thermodynamic Control (NaH): Favors the most stable product, typically minimizing steric clash between the Boc group and the aryl substituent (forming the 1,3-isomer over the 1,5-isomer).

G Tautomer 3-Arylpyrazole (Tautomeric Mix) Base Base Selection Tautomer->Base PathA Path A: Kinetic (DMAP/DIPEA) Base->PathA Mild Base PathB Path B: Thermodynamic (NaH/THF) Base->PathB Strong Base Prod1 1-Boc-3-arylpyrazole (Distal - Major) PathA->Prod1 Major (Sterics) Prod2 1-Boc-5-arylpyrazole (Proximal - Minor) PathA->Prod2 Minor (<10%) PathB->Prod1 Exclusive (>98%)

Figure 1: Mechanistic pathway determining regiochemical outcome in N-Boc protection.

Comparative Analysis of Methods

The following data summarizes experimental yields for 3-phenyl-1H-pyrazole as a benchmark substrate.

MetricMethod A: DMAP-CatalyzedMethod B: NaH DeprotonationMethod C: PEG-400 Green
Reagents Boc

O, DMAP (cat.), DIPEA
Boc

O, NaH (60%)
Boc

O, PEG-400
Solvent DCM or MeCNAnhydrous THFNeat or Water
Conditions 25°C, 2-4 h0°C to RT, 1-2 hRT, 2.5 h
Isolated Yield 92 - 95% 88 - 94% 90 - 95%
Regioselectivity High (favors 1,3-isomer)Excellent (Exclusive 1,3)Moderate to High
Scalability ExcellentModerate (H

gas evolution)
Good
Green Score Low (Chlorinated solvent)Low (Hazardous waste)High
Expert Assessment
  • Method A is the industry standard for a reason: it is robust and requires no special handling. The catalytic DMAP acts as a nucleophilic transfer agent, accelerating the reaction significantly.

  • Method B is reserved for "stubborn" pyrazoles with electron-withdrawing groups (e.g., -NO

    
    , -CF
    
    
    
    ) that reduce the nucleophilicity of the ring nitrogens.
  • Method C is an emerging sustainable alternative. PEG-400 acts as a phase transfer catalyst and solvent, allowing for easy workup, though it may struggle with highly lipophilic substrates.

Detailed Experimental Protocols

Method A: DMAP-Catalyzed (Standard Protocol)

Best for: General arylpyrazoles, high-throughput synthesis.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the arylpyrazole (1.0 equiv) in dichloromethane (DCM) [0.2 M concentration].

  • Base Addition: Add DIPEA (1.2 equiv) followed by DMAP (0.1 equiv). Cool to 0°C if the scale is >10g to manage exotherm.

  • Boc Introduction: Add Boc

    
    O (1.1 equiv) portion-wise or as a solution in DCM.
    
  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (typically 20% EtOAc/Hexane).

  • Workup: Wash the organic layer with 1M HCl (to remove DMAP/DIPEA), then saturated NaHCO

    
    , and finally brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography.
Method B: Irreversible Deprotonation (NaH)

Best for: Electron-deficient pyrazoles, strict regiocontrol.

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon.

  • Deprotonation: Suspend NaH (60% dispersion in oil, 1.2 equiv) in anhydrous THF at 0°C.

  • Addition: Add a solution of arylpyrazole (1.0 equiv) in THF dropwise. Stir at 0°C for 30 mins until H

    
     evolution ceases. Caution:  Ensure proper venting.
    
  • Protection: Add Boc

    
    O (1.1 equiv) dropwise at 0°C.
    
  • Completion: Allow to warm to RT and stir for 1 hour.

  • Quench: Carefully quench with ice-cold water or saturated NH

    
    Cl.
    
  • Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.

Method C: PEG-400 Mediated (Green Protocol)

Best for: Eco-friendly requirements, acid-sensitive substrates.

  • Mixing: Mix arylpyrazole (1.0 equiv) and PEG-400 (2 mL/mmol) in a flask.

  • Catalyst: Add DMAP (0.1 equiv) or Iodine (10 mol%) as catalyst.

  • Reaction: Add Boc

    
    O (1.2 equiv) and stir vigorously at room temperature for 2.5 hours.
    
  • Extraction: Add water (10 mL) and extract with diethyl ether or EtOAc. The PEG-400 remains in the aqueous layer and can be recycled.

  • Isolation: Evaporate the organic solvent to yield the product, often requiring no further purification.

Decision Framework

Use the following logic tree to select the optimal method for your specific substrate.

DecisionTree Start Select Substrate Type ElectronRich Electron-Rich / Neutral (e.g., Phenyl, Tolyl) Start->ElectronRich ElectronPoor Electron-Poor (e.g., Nitro, CF3) Start->ElectronPoor Scale Scale > 100g? ElectronRich->Scale MethodB Method B: NaH/THF (Aggressive) ElectronPoor->MethodB Low Nucleophilicity Green Green Chem Required? Scale->Green No MethodA Method A: DMAP/DCM (Standard) Scale->MethodA Yes (Cost/Speed) Green->MethodA No MethodC Method C: PEG-400 (Sustainable) Green->MethodC Yes

Figure 2: Strategic decision tree for N-Boc protection methodology.

References

  • Sharma, S., et al. (2020).[1] Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. Link

  • Gerokonstantis, D. T., et al. (2020).[1] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Link

  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link

  • Common Organic Chemistry. (2023). Boc Protection Mechanism (Boc2O).[1] Link

  • BenchChem. (2025).[3] A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Crystallographic and Thermal Analysis of Tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate

A Note on Isomeric Specificity: Initial searches for "Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate" did not yield specific experimental data. However, the isomeric compound, Tert-butyl 3-(4-bromophenyl)-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomeric Specificity: Initial searches for "Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate" did not yield specific experimental data. However, the isomeric compound, Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate (CAS No. 1199773-38-0) , is a known and commercially available substance.[1] This guide will therefore focus on the validation of this specific and more prevalent isomer, providing a robust framework for researchers working with similar pyrazole derivatives.

The rigorous characterization of a pharmaceutical intermediate is fundamental to ensuring the reproducibility of synthetic routes and the quality of the final active pharmaceutical ingredient (API). Among the most critical parameters are the melting point, which provides a rapid assessment of purity, and the single-crystal X-ray diffraction data, which offers an unambiguous determination of the three-dimensional molecular structure.[2] This guide provides an in-depth comparison and validation protocol for Tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate, grounded in established scientific principles.

Comparative Physicochemical Properties

A compound's melting point is a direct reflection of the energy required to overcome its crystal lattice forces.[3] For pure crystalline compounds, this transition occurs over a narrow temperature range.[4] Impurities disrupt the crystal lattice, typically leading to a lower and broader melting point range.

CompoundCAS NumberReported Melting Point (°C)Crystal System (where available)
Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate 1199773-38-0Data not publishedNot determined
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeNot availableNot reportedTriclinic[5]
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic AcidNot available253–255 (decomposed)[6]Monoclinic[6]
Methyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylateNot available151–153[7]Not reported
Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylateNot available138–140[7]Not reported
Pyrazole (parent compound)288-13-167-70[8]Not applicable

Table 1: Comparison of melting points and crystal systems for Tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate and related pyrazole derivatives.

The data illustrates that substitutions on the pyrazole ring significantly influence the melting point. The presence of the bulky tert-butyl and bromophenyl groups in our target compound suggests a relatively high melting point, likely exceeding that of the parent pyrazole.

Experimental Validation Protocols

The following sections detail the standard operating procedures for the empirical determination of melting point and crystallographic structure.

The capillary method remains the gold standard for melting point determination due to its simplicity and accuracy.[9] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which it transitions from a solid to a liquid.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of Tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate is completely dry and finely powdered. This can be achieved by grinding in a mortar and pestle.[3] A fine powder ensures efficient and uniform heat transfer.[3]

    • Press the open end of a glass capillary tube into the powdered sample several times.

    • Tap the sealed end of the capillary on a hard surface to compact the powder into a column of 2.5-3.5 mm in height.[9]

  • Initial Rapid Determination:

    • Insert the capillary tube into a calibrated digital melting point apparatus.

    • Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.[4] This saves time in subsequent, more precise measurements.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed.

    • Use a fresh sample in a new capillary tube for each precise measurement.

    • Set the heating rate to a much slower 1-2 °C per minute, starting from approximately 5 °C below the expected melting point.

    • Record two temperatures:

      • T1 (Onset): The temperature at which the first droplet of liquid is observed.

      • T2 (Clear Point): The temperature at which the entire sample becomes a clear liquid.

    • The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow (typically 0.5-1.0 °C).

    • Repeat the measurement at least twice with fresh samples to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry & Powder Sample B Load Capillary Tube A->B C Compact Powder (2.5-3.5 mm) B->C D Insert into Apparatus C->D E Rapid Heating (10-20°C/min) Approximate MP D->E F Cool Down E->F G Slow Heating (1-2°C/min) Precise MP F->G H Record T1 (Onset) & T2 (Clear Point) G->H I Report Range: T1-T2 H->I

Caption: Workflow for Melting Point Determination.

Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional atomic structure of a crystalline compound.[10][11] It provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for confirming the molecular structure and understanding intermolecular interactions.

Experimental Protocol:

  • Crystal Growth (Crucial Step):

    • The primary challenge is growing a single, high-quality crystal, ideally between 0.02 and 0.5 mm in all dimensions.[10][12]

    • Method: Slow Evaporation. Dissolve a small amount of Tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a small vial.

    • Loosely cap the vial to allow for very slow evaporation of the solvent over several days to weeks at room temperature. The slow process allows for the ordered arrangement of molecules into a single crystal lattice.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of oil.

    • Place the mounted crystal onto the diffractometer. A modern instrument, such as one equipped with a dual Mo and Cu X-ray source, is ideal.[10]

    • A stream of cold nitrogen (typically at 100 K) is used to cool the crystal. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

    • The crystal is rotated in the X-ray beam, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods to generate an initial electron density map.[8]

    • An initial molecular model is built into the electron density map.

    • The model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor (R1).

XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution A Dissolve Compound B Slow Evaporation A->B C Select High-Quality Crystal B->C D Mount Crystal on Goniometer C->D E Cool with N2 Stream (100 K) D->E F Expose to X-ray Beam & Rotate E->F G Record Diffraction Pattern F->G H Process Data (Unit Cell, Space Group) G->H I Solve Phase Problem (Direct Methods) H->I J Build Initial Model I->J K Refine Structure (Minimize R-factor) J->K L Final Crystallographic Data K->L

Caption: Single-Crystal X-ray Diffraction Workflow.

Conclusion and Best Practices

The validation of melting point and crystallographic data are non-negotiable steps in the characterization of novel compounds like Tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate. A sharp, reproducible melting point provides strong evidence of purity, while single-crystal X-ray diffraction offers the definitive structural proof. By adhering to the detailed protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data, thereby upholding the principles of scientific integrity and contributing to the robust development of new chemical entities.

References

  • Melting point determination. (n.d.). Department of Chemistry, University of Calgary. Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5891. Retrieved from [Link]

  • The Recent Development of the Pyrazoles: A Review. (2021). Trade Science Inc. Retrieved from [Link]

  • Synthesis and Characterization of Substituted Pyrazole Ligands for Nanojars. (n.d.). Western Michigan University ScholarWorks at WMU. Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Determination of the melting point. (n.d.). University of Al-Ameed. Retrieved from [Link]

  • DETERMINATION OF MELTING POINTS. (n.d.). METTLER TOLEDO. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Retrieved from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. Retrieved from [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024). IUCrJ, 11(Pt 4), 385–391. Retrieved from [Link]

  • Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. (2007). Journal of Chemical Education, 84(5), 862. Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • How do organic compounds single crystal X rays diffraction work? (2016). ResearchGate. Retrieved from [Link]

  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (2012). Methods in Molecular Biology. Retrieved from [Link]

  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (2024). MDPI. Retrieved from [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3397. Retrieved from [Link]

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Safety & Regulatory Compliance

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